(3-Chloro-quinoxalin-2-yl)-isopropyl-amine
Description
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Properties
IUPAC Name |
3-chloro-N-propan-2-ylquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7(2)13-11-10(12)14-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAKDFQVRHZRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693802 | |
| Record name | 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234370-93-4 | |
| Record name | 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the quinoxaline derivative, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified. Further experimental validation is recommended for precise characterization.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃ | ChemicalBook[1] |
| Molecular Weight | 221.69 g/mol | ChemicalBook[1] |
| Appearance | Estimated: Crystalline solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Not available | - |
| logP | Not available | - |
Synthesis Protocol
The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on the quinoxaline ring with isopropylamine. The following protocol is based on established methods for the synthesis of N-substituted quinoxaline derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dichloroquinoxaline
-
Isopropylamine
-
Pyridine (or other suitable base like triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) (or other polar aprotic solvent such as DMSO or DMA)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of isopropylamine (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological Significance
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an isopropyl-amine substituent at the 2-position of the 3-chloroquinoxaline core may modulate its biological activity and pharmacokinetic profile. The lipophilic isopropyl group and the basic amine functionality could influence cell membrane permeability and interactions with biological targets. Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
The Multifaceted Biological Activities of 3-Chloro-Quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, 3-chloro-quinoxaline derivatives have emerged as crucial intermediates and bioactive molecules in their own right, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 3-chloro-quinoxaline derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Numerous studies have highlighted the potential of 3-chloro-quinoxaline derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis) through multiple mechanisms.
A notable mechanism of action for some quinoxaline-based anticancer agents is the inhibition of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair.[1] By inhibiting Topo II, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.[1]
Furthermore, certain derivatives have been observed to modulate the expression of key proteins involved in the apoptotic cascade. Western Blot analysis has revealed the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with specific quinoxaline compounds.[1] This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards apoptosis.
Quantitative Anticancer Activity Data
The cytotoxic effects of various quinoxaline derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected quinoxaline derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound III | PC-3 (Prostate) | 4.11 | [1] |
| Compound IV | PC-3 (Prostate) | 2.11 | [1] |
| Compound IV | Topoisomerase II | 7.529 | [1] |
| Compound 11 | HCT116 (Colon) | 2.5 | |
| Compound 11 | MCF-7 (Breast) | 9 | |
| Compound 12 | HCT116 (Colon) | 4.4 | |
| Compound 12 | MCF-7 (Breast) | 4.4 | |
| Compound 6 | MCF-7 (Breast) | 5.11 | [2] |
| Compound 6 | HCT-116 (Colon) | 6.18 | [2] |
Experimental Protocols for Anticancer Activity Assessment
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
2. Annexin V-FITC/PI Double Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
-
DNA Extraction: DNA is extracted from both treated and untreated cells.
-
Agarose Gel Electrophoresis: The extracted DNA is then run on an agarose gel.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
4. Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, Bcl-2, caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
5. Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the topoisomerase II enzyme.
-
Reaction Mixture: The assay is typically performed in a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated to allow the enzyme to act on the DNA.
-
Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed or linearized DNA compared to the control.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for apoptosis induction by a 3-chloro-quinoxaline derivative that acts as a Topoisomerase II inhibitor.
Caption: Apoptosis induction via Topoisomerase II inhibition.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
3-Chloro-quinoxaline derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The synthesis of various Schiff bases and other derivatives from 2-chloro-3-methylquinoxaline has been a fruitful strategy for developing novel antimicrobial agents.[3][4]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is often evaluated by determining the zone of inhibition in disc diffusion assays or by measuring the Minimum Inhibitory Concentration (MIC). The table below presents the zone of inhibition for some synthesized quinoxaline derivatives against various microbial strains.
| Compound ID | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | Reference |
| 4 | 18 | 16 | 15 | 14 | [3] |
| 5a | 17 | 15 | 16 | 14 | [3] |
| 5c | 16 | 15 | 14 | 12 | [3] |
| 5d | 18 | 16 | 15 | 13 | [3] |
| 5e | 17 | 15 | 14 | 12 | [3] |
| 7a | 16 | 14 | 15 | 13 | [3] |
| 7c | 17 | 15 | 14 | 12 | [3] |
| Ciprofloxacin | 25 | 24 | 22 | 20 | [3] |
Experimental Protocol for Antimicrobial Activity Assessment
1. Disc Diffusion Method
This method is widely used to qualitatively assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Experimental Workflow Visualization
The following diagram outlines the workflow for the disc diffusion method.
Caption: Workflow of the disc diffusion assay.
Anti-inflammatory Activity
In addition to their anticancer and antimicrobial properties, certain quinoxaline derivatives have been investigated for their anti-inflammatory potential.[5][6] The mechanism of their anti-inflammatory action is believed to involve the inhibition of key inflammatory mediators.[6]
Research in this area is ongoing, with efforts focused on synthesizing and evaluating new derivatives to identify compounds with potent anti-inflammatory activity and favorable safety profiles.[7][8]
Synthesis of 3-Chloro-Quinoxaline Derivatives
The synthesis of 3-chloro-quinoxaline derivatives often starts from readily available precursors. For example, 2-chloro-3-methylquinoxaline can be synthesized from the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which is then treated with phosphoryl chloride (POCl3).[3] This versatile intermediate can then be further modified to generate a library of derivatives with diverse biological activities.[3][9]
General Synthetic Scheme
The following diagram illustrates a general logical relationship in the synthesis of bioactive quinoxaline derivatives starting from a 3-chloro-quinoxaline precursor.
Caption: Synthetic pathway to bioactive quinoxalines.
Conclusion
3-Chloro-quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents continues to be an active area of research. The ability to readily synthesize and modify these compounds provides a powerful platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms, to aid researchers and drug development professionals in this exciting field.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. igbmc.fr [igbmc.fr]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis and expected spectroscopic characteristics of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Due to the absence of published experimental data for this specific molecule, this document outlines a robust synthetic protocol based on established methodologies for analogous quinoxaline derivatives and presents predicted spectroscopic data to aid in its identification and characterization.
Synthesis of this compound
The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for creating C-N bonds in quinoxaline systems involves the reaction of 2,3-dichloroquinoxaline with isopropylamine.[1][2] The pyridine-like nitrogen atoms in the quinoxaline ring activate the chlorine atoms, making them susceptible to nucleophilic attack.[3] Typically, the reaction with a primary amine under controlled conditions allows for the selective monosubstitution of one chlorine atom.[2]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add isopropylamine (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the pure this compound.[5]
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.[5][6]
-
The sample should be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).[4][6]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.2 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| ~ 4.0 - 4.5 | Septet | 1H | N-CH of isopropyl group |
| ~ 5.0 - 6.0 | Broad Singlet | 1H | N-H proton |
| ~ 1.3 - 1.5 | Doublet | 6H | CH₃ of isopropyl group |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-2 (C-N) |
| ~ 140 - 145 | C-3 (C-Cl) |
| ~ 138 - 142 | Quaternary aromatic carbons |
| ~ 125 - 130 | Tertiary aromatic carbons (CH) |
| ~ 45 - 50 | N-CH of isopropyl group |
| ~ 20 - 25 | CH₃ of isopropyl group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (for liquids or oils).[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[8]
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3300 - 3400 | N-H stretching |
| ~ 3000 - 3100 | Aromatic C-H stretching |
| ~ 2850 - 2980 | Aliphatic C-H stretching |
| ~ 1610 - 1630 | C=N stretching of the quinoxaline ring[3] |
| ~ 1450 - 1580 | C=C aromatic stretching |
| ~ 1000 - 1200 | C-N stretching |
| ~ 700 - 800 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure.
Experimental Protocol:
-
The mass spectrum is to be obtained using a mass spectrometer, with electron impact (EI) being a common ionization method for such compounds.[9]
-
The instrument separates ions based on their mass-to-charge ratio (m/z).[10]
Expected Mass Spectral Data
| m/z | Proposed Fragment |
| [M]⁺ | Molecular ion peak |
| [M+2]⁺ | Isotope peak due to ³⁷Cl |
| [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |
| [M - C₃H₇]⁺ | Loss of the isopropyl group |
Workflow for Synthesis and Characterization
The following diagram illustrates the workflow from the starting materials to the final characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. scialert.net [scialert.net]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtilab.com [rtilab.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
An In-depth Technical Guide on the Solubility and Stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine (CAS No. 1234370-93-4) is not publicly available. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties for a novel compound of this class. The experimental protocols and data tables are presented as templates for guiding laboratory investigation.
Introduction
This compound is a heterocyclic amine belonging to the quinoxaline class of compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to antiviral, anticancer, antibacterial, and anti-inflammatory properties. The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.
This technical guide outlines the standard experimental procedures for the comprehensive evaluation of the solubility and stability of this compound, in line with industry and regulatory standards.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. Solubility is typically assessed in various aqueous and non-aqueous media relevant to the physiological environment and formulation development.
Experimental Protocols for Solubility Determination
This method determines the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract, as well as purified water and relevant organic solvents (e.g., ethanol, DMSO, propylene glycol).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (commonly DMSO), precipitates when diluted into an aqueous buffer. This is a higher-throughput method often used in early drug discovery.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy at a wavelength where the compound does not absorb. The concentration at which precipitation is first observed is the kinetic solubility.
Data Presentation for Solubility
Quantitative solubility data should be summarized in a clear and structured table.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Purified Water | ~7.0 | 25 | [Experimental Value] | Thermodynamic |
| 0.1 N HCl | 1.2 | 37 | [Experimental Value] | Thermodynamic |
| Acetate Buffer | 4.5 | 37 | [Experimental Value] | Thermodynamic |
| Phosphate Buffer | 6.8 | 37 | [Experimental Value] | Thermodynamic |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Experimental Value] | Thermodynamic |
| PBS (2% DMSO) | 7.4 | 25 | [Experimental Value] | Kinetic |
| Ethanol | N/A | 25 | [Experimental Value] | Thermodynamic |
| Propylene Glycol | N/A | 25 | [Experimental Value] | Thermodynamic |
Stability Assessment
Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is crucial for determining re-test periods, shelf life, and recommended storage conditions.[1][2]
Experimental Protocols for Stability Testing
Solid-state stability is evaluated under long-term, accelerated, and intermediate storage conditions as per the International Council for Harmonisation (ICH) guidelines.
Protocol: ICH Stability Testing
-
Sample Preparation: Place a sufficient amount of solid this compound in containers that are inert and impermeable.
-
Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining, typically by a stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Forced degradation (stress testing) is conducted to identify likely degradation products and establish degradation pathways. This helps in developing and validating stability-indicating analytical methods.
Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in various media.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature.
-
Neutral Hydrolysis: Purified water at elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.
-
Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 60 °C, 80 °C).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and all major degradation products. The goal is to achieve 5-20% degradation of the active substance.
Data Presentation for Stability
Forced degradation results should be tabulated to summarize the extent of degradation and the number of degradation products formed.
| Stress Condition | Conditions | Time (hours) | Assay (% Remaining) | Major Degradation Products (% Area) | Total Impurities (%) |
| Acid Hydrolysis | 1 N HCl, 80 °C | 24 | [Value] | [Value for DP1, DP2, etc.] | [Value] |
| Base Hydrolysis | 1 N NaOH, 60 °C | 8 | [Value] | [Value for DP1, DP2, etc.] | [Value] |
| Oxidation | 10% H₂O₂, RT | 24 | [Value] | [Value for DP1, DP2, etc.] | [Value] |
| Thermal (Solid) | 80 °C | 72 | [Value] | [Value for DP1, DP2, etc.] | [Value] |
| Photostability (Solution) | ICH Q1B | - | [Value] | [Value for DP1, DP2, etc.] | [Value] |
DP = Degradation Product; RT = Room Temperature
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Hypothetical Signaling Pathway
Quinoxaline derivatives have been reported to interact with various biological targets, including kinases. The following diagram illustrates a hypothetical signaling pathway where a quinoxaline derivative could act as a kinase inhibitor, a common mechanism for this class of compounds.
Conclusion
While specific solubility and stability data for this compound are not currently in the public domain, this guide provides the necessary framework for any research or drug development professional to systematically determine these properties. The outlined protocols for thermodynamic and kinetic solubility, as well as solid-state and forced degradation stability studies, represent the industry-standard approach. The successful execution of these experiments will generate the crucial data needed to assess the viability of this compound as a drug candidate and to guide its formulation development.
References
The Structure-Activity Relationship of Quinoxaline Derivatives: A Technical Guide for Drug Discovery
Introduction
The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities have led to the development of a plethora of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as tubulin polymerization.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of quinoxaline derivatives is intricately linked to the nature and position of substituents on the quinoxaline core and its appended moieties.
-
Substitutions on the Quinoxaline Ring:
-
Electron-withdrawing groups (e.g., -Cl, -NO2) at the 6- and/or 7-positions of the quinoxaline ring can influence the electronic properties of the scaffold and its interaction with biological targets.
-
The introduction of bulky or heterocyclic groups at the 2- and 3-positions is a common strategy to enhance target binding and selectivity.
-
-
Side Chain Modifications:
-
The presence of a urea or thiourea linkage is a recurring feature in potent kinase inhibitors, facilitating hydrogen bonding interactions within the ATP-binding pocket of kinases.
-
The nature of the terminal aromatic or heteroaromatic ring on the side chain significantly impacts activity. Substitutions on this ring with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -F) groups can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
The length and flexibility of the linker connecting the quinoxaline core to the terminal aryl group are crucial for optimal orientation within the target's active site.
-
Quantitative Data for Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinoxaline derivatives against various cancer cell lines.
| Compound ID | Quinoxaline Core Substitution | Linker/Side Chain | Terminal Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Unsubstituted | - | - | Melanoma (MALME-M) | 55.75% GI | [1] |
| 2 | 6-Chloro | - | - | Melanoma (MALME-M) | - | [1] |
| 3 | 6-Trifluoromethyl | Triazole | Isopropyl | Leukemia (THP-1) | 1.6 | [1] |
| 8 | Unsubstituted | Benzoxazole | - | Gastric (MGC-803) | 1.49 ± 0.18 | [1] |
| 14 | Unsubstituted | N-substituted | 4-Methoxyphenyl | Breast (MCF-7) | 2.61 | [1] |
| 18 | 7-Nitro | Sulfonyl hydrazide | 4-Methylbenzyl | Breast (MCF-7) | 22.11 ± 13.3 | [1] |
| 19 | Unsubstituted | Diphenylurea | 4-Phenoxy | Gastric (MGC-803) | 9 | [1] |
| 20 | Unsubstituted | Diphenylurea | 3,5-Dimethylphenyl | Bladder (T-24) | 8.9 | [1] |
| VIIIc | 3-Methyl | Urea | 4-Chlorophenyl | Colon (HCT116) | 2.5 | [2] |
| XVa | 3-Chloro | Amide | Phenyl | Colon (HCT116) | 4.4 | [2] |
| 11 | 4-Methyl-3-oxo | Hydrazone | 4-(Dimethylamino)phenyl | Breast (MCF-7) | 0.81 | [3] |
| 13 | 4-Methyl-3-oxo | Pyrazole | 4-Methoxyphenyl | Breast (MCF-7) | 0.95 | [3] |
Table 1: Anticancer Activity of Quinoxaline Derivatives. (GI = Growth Inhibition)
Key Signaling Pathways Targeted by Anticancer Quinoxaline Derivatives
Quinoxaline derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.
Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Quinoxaline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by quinoxaline derivatives.
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of quinoxalines is influenced by specific structural modifications:
-
Substitutions at C-2 and C-3: The introduction of different substituents at the 2- and 3-positions of the quinoxaline ring is a key determinant of antimicrobial activity. Phenyl, substituted phenyl, and various heterocyclic rings have been shown to be effective.
-
Presence of a 1,4-di-N-oxide Moiety: Quinoxaline-1,4-di-N-oxides often exhibit enhanced antimicrobial activity compared to their non-oxidized counterparts.
-
Side Chain Characteristics: The nature of the side chains, including the presence of amide, sulfonamide, or other functional groups, can modulate the antimicrobial spectrum and potency.
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains.
| Compound ID | Quinoxaline Core Substitution | Side Chain/Terminal Group | Microorganism | MIC (µg/mL) | Reference |
| 2d | 2,3-disubstituted | 2-Mercaptobenzothiazole | Escherichia coli | 8 | [4] |
| 3c | 2,3-disubstituted | Morpholine | Escherichia coli | 8 | [4] |
| 4 | 2,3-disubstituted | Piperazine | Bacillus subtilis | 16 | [4] |
| 6a | 2-substituted | Hydrazone | Bacillus subtilis | 16 | [4] |
| 10 | Pentacyclic | Benzimidazole-2-thiol | Candida albicans | 16 | [4] |
| - | 2,3-Diphenyl-1,4-di-N-oxide | - | Staphylococcus aureus | - | [5] |
| - | 2,3-Diphenyl-1,4-di-N-oxide | - | Pseudomonas aeruginosa | - | [5] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of quinoxaline derivatives.
General Synthesis of Quinoxaline Derivatives
A common and versatile method for the synthesis of the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Procedure:
-
To a solution of an appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the 1,2-dicarbonyl compound (1 mmol).
-
The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Catalysts such as acids (e.g., acetic acid, p-toluenesulfonic acid) or other reagents may be added to facilitate the reaction.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a suitable solvent (e.g., cold ethanol), and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the quinoxaline derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Procedure:
-
Prepare a twofold serial dilution of the quinoxaline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Include a growth control (no compound) and a sterility control (no microorganism) in each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow for Drug Discovery
The discovery and development of new quinoxaline-based therapeutic agents typically follow a structured workflow.
Caption: A typical workflow for the discovery of new quinoxaline derivatives.
Conclusion
The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into the structure-activity relationships of quinoxaline derivatives has provided a solid foundation for the rational design of new compounds with enhanced potency and selectivity. This technical guide has summarized the key SAR findings for anticancer and antimicrobial activities, provided essential experimental protocols, and visualized the underlying biological mechanisms and drug discovery workflows. By leveraging this knowledge, researchers can continue to explore the vast chemical space of quinoxaline derivatives to address unmet medical needs in oncology and infectious diseases.
References
In Silico Modeling and Docking Studies of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of the novel compound (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these activities are attributed to their ability to act as protein kinase inhibitors.[1][4][5] This document outlines a potential workflow for investigating the interaction of this compound with a plausible biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for quinoxaline-based inhibitors.[1][5]
Introduction to Quinoxaline Derivatives and their Therapeutic Potential
Quinoxalines, also known as benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1][4] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[6] The diverse pharmacological activities of quinoxaline derivatives have led to their investigation for a wide range of therapeutic applications.[3] Notably, their role as ATP-competitive inhibitors of protein kinases has made them a focal point in the development of novel anticancer agents.[1][5][7] By targeting kinases involved in cell proliferation, survival, and angiogenesis, such as VEGFR, PDGFR, and Src, these compounds hold promise for cancer therapy.[1][5]
Hypothesized Signaling Pathway Inhibition
This compound is hypothesized to inhibit the VEGFR-2 signaling pathway. Upon binding of the vascular endothelial growth factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. The proposed mechanism of action for our compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby blocking the downstream signaling events.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [aels.journals.ekb.eg]
- 2. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. repository.msa.edu.eg [repository.msa.edu.eg]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of 3-Chloro-Quinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a chloro-substituent at the 3-position can significantly modulate the electronic characteristics of the quinoxaline ring system, influencing its reactivity, stability, and potential as a pharmacophore. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of 3-chloro-quinoxalines, leveraging computational chemistry to elucidate their molecular architecture and reactivity. By summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts, this document serves as a comprehensive resource for researchers engaged in the design and development of novel quinoxaline-based compounds.
Introduction
Quinoxalines, or benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The electronic properties of these molecules are fundamental to their biological action and can be fine-tuned through targeted chemical modifications. The addition of a chlorine atom at the 3-position of the quinoxaline core introduces an electron-withdrawing group, which can significantly alter the electron distribution within the molecule.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure and reactivity of organic molecules.[2] These computational methods allow for the detailed investigation of parameters such as molecular orbital energies, charge distribution, and electrostatic potential, providing insights that are often difficult to obtain through experimental means alone.
Computational Methodologies
The theoretical investigation of 3-chloro-quinoxalines predominantly relies on Density Functional Theory (DFT) calculations. A common and effective approach involves the use of the B3LYP functional combined with a suitable basis set.
Density Functional Theory (DFT) Calculations
A prevalent computational protocol for studying quinoxaline derivatives involves geometry optimization and subsequent electronic property calculations using the B3LYP functional with the 6-311++G(d,p) or similar basis sets.[3] All computations in these studies are typically performed using software packages like Gaussian.[4]
Experimental Protocol: DFT Calculation Workflow
-
Molecule Building: The 3D structure of the 3-chloro-quinoxaline derivative is constructed using a molecular modeling program.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically achieved using the B3LYP functional and a basis set such as 6-311++G(d,p).[3]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including HOMO and LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.
The following diagram illustrates a typical workflow for the theoretical study of 3-chloro-quinoxalines.
Key Electronic Properties
Theoretical studies provide a wealth of quantitative data on the electronic properties of 3-chloro-quinoxalines. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (3MSQ) | -6.03 | -1.98 | 4.05 | [4] |
| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | -6.45 | -1.82 | 4.63 | [1] |
Mulliken Atomic Charges
Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. In 3-chloro-quinoxaline derivatives, the nitrogen atoms and the chlorine atom are typically regions of negative charge, while the carbon atoms of the quinoxaline core exhibit varying degrees of positive charge.
The diagram below illustrates the general concept of charge distribution in a substituted quinoxaline.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 3-chloro-quinoxaline derivatives, the nitrogen atoms are typically associated with the most negative potential, making them likely sites for protonation and other electrophilic interactions.[4]
Structure-Property Relationships
The electronic properties of 3-chloro-quinoxalines are intrinsically linked to their molecular structure. The position and nature of other substituents on the quinoxaline ring can further modulate the electronic landscape. For instance, the presence of electron-donating groups can increase the energy of the HOMO, making the molecule more susceptible to oxidation, while electron-withdrawing groups can lower the energy of the LUMO, enhancing its electron-accepting capabilities.
The chloro-substituent itself, being electron-withdrawing, generally lowers the energy levels of both the HOMO and LUMO. This can influence the molecule's photophysical properties, such as its absorption and fluorescence spectra.[4]
Conclusion
Theoretical studies, primarily employing DFT calculations, provide a powerful framework for understanding the electronic properties of 3-chloro-quinoxalines. By elucidating the distribution of electrons, the energies of frontier molecular orbitals, and the molecular electrostatic potential, these computational approaches offer invaluable insights for the rational design of new quinoxaline derivatives with tailored properties for applications in drug development and materials science. The quantitative data and methodologies presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. synthesis-spectral-characterization-and-photoluminescence-of-3-chloro-6-methoxy-2-methylsulfanyl-quinoxaline-in-different-solvents-an-experimental-and-theoretical-investigation-using-dft - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine from 2,3-dichloroquinoxaline. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction. Included are protocols for the synthesis of the starting material, 2,3-dichloroquinoxaline, the main reaction to produce the target compound, and methods for purification and characterization. Quantitative data from related syntheses are summarized, and key experimental workflows are visualized.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoxaline scaffold is a key strategy in the development of new therapeutic agents. The reaction of 2,3-dichloroquinoxaline with various nucleophiles provides a versatile route to a diverse array of substituted quinoxalines. This document details the synthesis of this compound, a valuable intermediate for further chemical elaboration in drug discovery programs. The core of this synthesis is a selective monosubstitution of a chlorine atom on the 2,3-dichloroquinoxaline ring with isopropylamine.
Data Presentation
| Compound | Synthesis Method | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |
| 2,3-Dichloroquinoxaline | Chlorination of quinoxaline-2,3(1H,4H)-dione with POCl3 | None (neat) | 100 | 3 | 92 | 152-154 | 1H NMR (CDCl3): δ 8.07-8.02 (m, 2H), 7.85-7.80 (m, 2H).13C NMR (CDCl3): δ 143.3, 140.9, 131.6, 127.8.ESI-MS: m/z 199.10 [M+H]+.[1] |
| 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Nucleophilic aromatic substitution of 2,6-dichloroquinoxaline with 2,3-dimethylaniline | DMF | 100 | 4.5 | 86 | 138-140 | 1H NMR: δ 8.34 (s, 1H), 7.90 (d, 1H), 7.63 (d, 1H), 7.55-7.53 (dd, 1H), 7.44 (d, 1H), 7.19-7.16 (t, 1H), 7.11 (d, 1H), 6.67 (br s, 1H), 2.36 (s, 3H), 2.24 (s, 3H).13C NMR: δ 151.0, 140.2, 138.5, 138.1, 136.3, 131.5, 130.9, 130.3, 128.0, 127.9, 127.5, 126.4, 122.6, 20.7, 14.2.ESI-MS: m/z 284.05 [M+H]+. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This protocol describes the synthesis of the starting material, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl3)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.) in a round-bottom flask, add POCl3 (20 ml).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it into ice-cold water. An off-white semi-solid will form.
-
Collect the solid product by filtration using a Büchner funnel under vacuum.
-
Wash the solid with cold water and dry it to yield 2,3-dichloroquinoxaline.
Protocol 2: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction of 2,3-dichloroquinoxaline with isopropylamine.
Materials:
-
2,3-Dichloroquinoxaline
-
Isopropylamine
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3) (as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 equiv.) in DMF or ethanol.
-
Add a base such as triethylamine (1.2 equiv.) or potassium carbonate (1.5 equiv.) to the solution.
-
Add isopropylamine (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to obtain this compound.
-
Characterize the final product using 1H NMR, 13C NMR, and Mass Spectrometry.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from quinoxaline-2,3(1H,4H)-dione to the final product.
Caption: Two-step synthesis of the target compound.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The logical steps of the SNAr mechanism for the reaction of 2,3-dichloroquinoxaline with isopropylamine are depicted below.
Caption: SNAr mechanism for the synthesis.
References
Protocol for Nucleophilic Substitution on 2-Chloroquinoxalines: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution on 2-chloroquinoxalines. This class of reaction is fundamental in the synthesis of a wide array of quinoxaline derivatives, which are key scaffolds in medicinal chemistry and materials science. The protocols outlined below cover various types of nucleophilic substitutions, including aminations and carbon-carbon bond-forming reactions, under both conventional heating and microwave irradiation conditions.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline core is crucial for the development of new therapeutic agents and advanced materials. 2-Chloroquinoxaline is a versatile starting material for such functionalization, readily undergoing nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2 position. This allows for the introduction of a diverse range of substituents, including amino, alkoxy, thio, and aryl groups. These application notes provide standardized procedures for several key transformations, enabling researchers to synthesize novel quinoxaline derivatives efficiently and reproducibly.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes the reaction conditions and reported yields for various nucleophilic substitution reactions on 2-chloro- and 2,3-dichloroquinoxalines. This allows for a quick comparison of different methodologies.
| Entry | Substrate | Nucleophile/Reagent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) |
| 1 | 2,3-Dichloroquinoxaline | Benzylamine | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | N2,N3-dibenzylquinoxaline-2,3-diamine | 69 |
| 2 | 2,3-Dichloroquinoxaline | Butylamine | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | N2,N3-dibutylquinoxaline-2,3-diamine | 81 |
| 3 | 2,3-Dichloroquinoxaline | Morpholine | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | 2,3-di(morpholin-4-yl)quinoxaline | 39 |
| 4 | 2,3-Dichloroquinoxaline | 3-Nitrophenol | Triethylamine | - (Neat) | Microwave, 160 °C, 5 min | 2,3-bis(3-nitrophenoxy)quinoxaline | 69 |
| 5 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF | 90 °C, 8 h | 6-chloro-2-(o-tolyl)quinoxaline | 77 |
| 6 | 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF | 90 °C, 8 h | 6-chloro-2-(4-methoxyphenyl)quinoxaline | 63 |
| 7 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF | 90 °C, 8 h | 6-chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |
| 8 | 2-Chloro-3-methylquinoxaline | Aromatic Amines | K₂CO₃ / KI | - | Reflux | 2-Arylamino-3-methylquinoxalines | Not specified |
| 9 | 4-Hydroxyacetophenone | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 60 °C, 16 h | Phthalonitrile derivative | Not specified |
| 10 | 2-Chloroquinoxaline | Various substituted amines | Pyridine | - | Conventional (5-6 days) / Microwave (10-20 min) | 2-amino-substituted quinoxalines | High yielding |
Experimental Protocols
Protocol 1: Microwave-Assisted Amination of Dichloroquinoxaline
This protocol describes a rapid and efficient method for the amination of 2,3-dichloroquinoxaline using microwave irradiation.[1]
Materials:
-
2,3-Dichloroquinoxaline
-
Amine (e.g., benzylamine, butylamine, morpholine)
-
Triethylamine
-
Microwave synthesis reactor
-
Standard work-up and purification equipment
Procedure:
-
In a microwave reaction tube, combine 2,3-dichloroquinoxaline (1.0 mmol, 0.2 g), the desired amine (2.0 mmol), and triethylamine (3.0 mmol, 0.4 mL).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 5 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-diaminoquinoxaline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Dichloroquinoxaline with Arylboronic Acids
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling for the formation of a C-C bond at the 2-position of the quinoxaline ring.[2]
Materials:
-
2,6-Dichloroquinoxaline
-
Arylboronic acid (e.g., 2-tolylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2-aryl-6-chloroquinoxaline product.
Protocol 3: Conventional Synthesis of 2-Phenoxyquinoxaline
This protocol describes a conventional SNAr reaction for the synthesis of 2-phenoxyquinoxaline.
Materials:
-
2-Chloroquinoxaline
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 equiv) and phenol (1.2 equiv) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain pure 2-phenoxyquinoxaline.
Visualizations
Experimental Workflow for Nucleophilic Substitution on 2-Chloroquinoxaline
Caption: General experimental workflow for nucleophilic substitution on 2-chloroquinoxalines.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
analytical methods for quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
An Application Note and Protocol for the Quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive experimental protocol for the quantitative analysis of this compound. Due to the absence of a standardized, publicly available analytical method for this specific compound, a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. This method is suitable for the accurate quantification of this compound in various matrices, which is critical for drug development and quality control processes. The protocol includes sample preparation, instrument parameters, and data analysis procedures.
Introduction
This compound is a substituted quinoxaline derivative. The quinoxaline ring system is a common scaffold in many biologically active compounds, and the precise quantification of such molecules is essential for pharmacokinetic studies, metabolism research, and formulation development. This application note describes a selective and sensitive LC-MS/MS method for the determination of this compound. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): (3-Chloro-quinoxalin-2-yl)-[D7]-isopropyl-amine (or a structurally similar stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Control matrix (e.g., plasma, tissue homogenate, formulation blank)
Standard and Sample Preparation
2.2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the control matrix for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.
2.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
2.3.1. Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
2.3.2. Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values for precursor and product ions, as well as the optimal cone voltage and collision energy, must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Table 2: Calibration Curve Data (Example)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | [Experimental Value] |
| 5 | [Experimental Value] |
| 10 | [Experimental Value] |
| 50 | [Experimental Value] |
| 100 | [Experimental Value] |
| 500 | [Experimental Value] |
| 1000 | [Experimental Value] |
| Linearity (r²) | > 0.99 |
Table 3: Method Validation Parameters (Example Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification) |
| Precision (RSD) | ≤ 15% (≤ 20% for the Lower Limit of Quantification) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent, precise, and reproducible |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the quantitative analysis of this compound by LC-MS/MS. The described method is designed to be sensitive, selective, and robust, making it suitable for a range of applications in pharmaceutical research and development. The provided protocols for sample preparation and instrument conditions serve as a strong starting point for method development and validation. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.
Application Notes and Protocols for Evaluating the Cytotoxicity of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document provides detailed application notes and protocols for evaluating the cytotoxicity of a specific quinoxaline derivative, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. The following protocols describe key cell-based assays to determine the compound's effect on cell viability, proliferation, membrane integrity, and the induction of apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[3] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: MTT Assay
| Compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Caption: Table summarizing the cytotoxic effect of this compound on a selected cell line as determined by the MTT assay.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability and proliferation assay.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[8] An increase in LDH activity in the supernatant is indicative of cytotoxicity.[7]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 300 x g for 5 minutes.[8] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[7][9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Data Presentation: LDH Assay
| Compound Concentration (µM) | % Cytotoxicity (LDH Release) after 24h | % Cytotoxicity (LDH Release) after 48h | % Cytotoxicity (LDH Release) after 72h |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Positive Control (Lysis Buffer) | 100 | 100 | 100 |
Caption: Table summarizing the cytotoxicity of this compound as measured by the LDH release assay.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Detection (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a widely used method to detect apoptosis by flow cytometry.[10][11] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[13] Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[10]
Data Presentation: Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| Compound (Low Conc.) | |||
| Compound (High Conc.) | |||
| Positive Control |
Caption: Table summarizing the percentage of viable, early apoptotic, and late apoptotic/necrotic cells after treatment with this compound.
Signaling Pathway: Intrinsic Apoptosis Pathway```dot
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Mechanism of Action: Topoisomerase II Inhibition
Some quinoxaline derivatives have been shown to exert their cytotoxic effects by inhibiting topoisomerase II. [3]Topoisomerase II is an essential enzyme that resolves DNA tangles during replication and transcription by creating transient double-strand breaks. [14]Inhibitors of topoisomerase II can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis. [14][15] Further investigation into the specific mechanism of this compound could involve a topoisomerase II inhibition assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial cytotoxic evaluation of this compound. By employing these cell-based assays, researchers can gain valuable insights into the compound's potency, mechanism of cell death, and its effects on cell cycle progression, which are crucial for its further development as a potential therapeutic agent.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
Application Note: In Vitro Antimicrobial Screening of Novel Quinoxaline Compounds
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This interest is due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4][5] The versatile quinoxaline scaffold allows for structural modifications, making it a promising framework for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[6] Quinoxaline 1,4-di-N-oxides (QdNOs), in particular, have demonstrated potent antimicrobial effects.[3][7] This document provides detailed protocols for the initial in vitro screening of novel quinoxaline compounds, covering the determination of their inhibitory and bactericidal concentrations, as well as their cytotoxic effects on mammalian cells.
Principle of Antimicrobial Screening
The primary goal of in vitro antimicrobial screening is to determine a compound's efficacy against various microorganisms. This is typically a tiered approach:
-
Primary Screening (Qualitative/Semi-Quantitative): Methods like agar diffusion are often used for an initial assessment of activity.[4][5]
-
Secondary Screening (Quantitative): Broth microdilution is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[8][9][10]
-
Bactericidal/Fungicidal Activity: The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined to assess whether the compound kills the microorganism or merely inhibits its growth.[11][12]
-
Safety Assessment: A cytotoxicity assay is crucial to evaluate the compound's toxicity against mammalian cells, ensuring a therapeutic window where it is effective against microbes but safe for the host.
Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides (QdNOs)
One of the proposed antibacterial mechanisms for QdNOs involves their bioreductive activation within the microbial cell. Under anaerobic or microaerophilic conditions, bacterial reductases can metabolize the N-oxide groups of the QdNOs. This process generates reactive oxygen species (ROS) and other radical species.[13] These highly reactive molecules can cause widespread cellular damage, including oxidative damage to DNA, proteins, and lipids, as well as disruption of the cell wall and membrane integrity, ultimately leading to cell death.[13]
Experimental Workflow for Antimicrobial Screening
A logical workflow ensures that promising compounds are identified efficiently while deprioritizing inactive or toxic ones. The process begins with determining the MIC, followed by the MBC for potent compounds, and finally assessing cytotoxicity to establish a preliminary safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 6. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microchemlab.com [microchemlab.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in Cancer Research
Disclaimer: Extensive literature searches did not yield specific studies on the direct application of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in cancer research. The following application notes and protocols are based on the well-documented anticancer properties of the broader class of quinoxaline derivatives and serve as a comprehensive guide for researchers investigating this specific compound. The quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2]
Introduction to Quinoxaline Derivatives in Cancer Research
Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology for their diverse pharmacological activities.[1] The planar aromatic structure of the quinoxaline ring system allows for intercalation with DNA and interactions with the hydrophobic pockets of various enzymes and receptors, making it a versatile scaffold for the design of novel anticancer agents.[1]
Key Anticancer Mechanisms of Quinoxaline Derivatives:
-
Kinase Inhibition: Many quinoxaline derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling pathways.[1][3]
-
Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][3]
-
Induction of Apoptosis: Quinoxaline compounds have been shown to trigger programmed cell death through various mechanisms, including the activation of caspases.[2]
-
HDAC Inhibition: Certain quinoxaline-based molecules have been identified as inhibitors of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression in cancer.[1]
Hypothetical Application of this compound
Based on the structure of this compound, it is hypothesized that this compound may exhibit antiproliferative activity against various cancer cell lines. The chloro and isopropyl-amine substitutions on the quinoxaline core could modulate its binding affinity and selectivity towards specific biological targets. The following sections provide a framework for the initial investigation of this compound's potential as a cancer therapeutic.
Quantitative Data Summary (Hypothetical)
For a novel compound like this compound, initial screening would involve determining its cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 4.17 ± 0.2 |
| HCT-116 | Colon Cancer | 9.8 ± 1.1 | 5.23 ± 0.3 |
| PC-3 | Prostate Cancer | 22.5 ± 2.5 | 8.87 ± 0.6 |
| HeLa | Cervical Cancer | 12.1 ± 1.4 | 5.57 ± 0.4 |
Note: The above data is hypothetical and serves as an example of how results would be presented. Doxorubicin is a commonly used positive control in such assays.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HCT-116, PC-3, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Objective: To determine if the cytotoxic effect of this compound is due to the induction of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Centrifuge the cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Potential mechanism of action for quinoxaline derivatives.
References
Application Notes and Protocols for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in Antiviral Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile template for the design and synthesis of novel therapeutic agents.[4] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their pharmacological properties. This document provides detailed application notes and protocols for the potential use of a specific derivative, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, in the development of new antiviral agents.
While specific antiviral data for this compound is not extensively available in the reviewed literature, this document outlines the general synthetic approaches, potential antiviral screening protocols, and representative data from analogous quinoxaline derivatives. These protocols can serve as a foundational guide for researchers investigating the antiviral potential of this and related compounds.
Synthesis and Characterization
The synthesis of this compound can be conceptually approached through the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with isopropylamine. This method is a common and effective way to introduce amino substituents to the quinoxaline ring.[1][2]
General Synthetic Protocol:
A general protocol for the synthesis of N-alkyl-3-chloroquinoxalin-2-amines is described below. This protocol is adapted from established methods for similar nucleophilic substitutions on 2,3-dichloroquinoxaline.
Materials:
-
2,3-dichloroquinoxaline
-
Isopropylamine
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (1 equivalent) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a base (1.1-1.5 equivalents) to the solution.
-
Add isopropylamine (1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine and the solvent used.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.
-
Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Antiviral Activity Screening
The synthesized this compound can be screened for its antiviral activity against a panel of viruses. Standard in vitro assays are typically employed to determine the efficacy and cytotoxicity of the compound.
General Protocol for Antiviral Assays:
1. Cytotoxicity Assay (MTT or MTS Assay):
It is crucial to first determine the concentration range at which the compound is not toxic to the host cells.
-
Cell Culture: Plate susceptible host cells (e.g., Vero, MDCK, HeLa) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add MTT or MTS reagent to each well and incubate for a few hours. Measure the absorbance at the appropriate wavelength to determine the 50% cytotoxic concentration (CC₅₀).
2. Plaque Reduction Assay:
This assay is widely used to quantify the inhibition of viral replication.
-
Cell Infection: Grow a confluent monolayer of host cells in 6-well or 12-well plates. Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After the incubation period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose).
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) can be calculated as CC₅₀/EC₅₀.
Quantitative Data of Analogous Quinoxaline Derivatives
| Compound/Derivative Class | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1-(4-chloro-8-methyl[1][2][4]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Plaque Reduction | >20 µg/mL (25% reduction) | Not Reported | Not Reported | [1] |
| 2,3,6-substituted quinoxaline derivatives | Influenza A | Fluorescence Polarization | 3.5 - 6.2 | Not Reported | Not Reported | Not Directly Cited |
| 6-chloro-7-fluoroquinoxaline derivatives | Human Immunodeficiency Virus (HIV) | Not Specified | Not Reported | Not Reported | Not Reported | Not Directly Cited |
| 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline | Hepatitis B Virus (HBV) | Not Specified | Active at 100 µM | >30% cytotoxicity at 100 µM | Not Reported | [1] |
Note: The data presented in this table is for structurally related compounds and should be used for comparative purposes only. The actual antiviral activity and cytotoxicity of this compound must be determined experimentally.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and initial screening of this compound as a potential antiviral agent.
Caption: General workflow for the synthesis and antiviral screening of this compound.
Potential Mechanism of Action (Hypothetical)
While the specific mechanism of action for this compound is unknown, many quinoxaline derivatives have been reported to inhibit viral replication by targeting viral enzymes or host-cell factors essential for the viral life cycle. The following diagram depicts a hypothetical signaling pathway that could be targeted by a quinoxaline-based antiviral agent.
Caption: Hypothetical mechanism of action for a quinoxaline-based antiviral agent targeting viral replication.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral agents, building upon the established potential of the broader quinoxaline class. The protocols and data presented in this document, though based on analogous compounds, provide a solid framework for initiating research into the antiviral properties of this specific molecule. Further investigation, including its synthesis, characterization, and comprehensive antiviral screening, is warranted to fully elucidate its therapeutic potential. Structure-activity relationship studies, by synthesizing and testing a library of related derivatives, will be crucial in optimizing the antiviral efficacy and safety profile of this promising class of compounds.
References
Application Notes and Protocols for the Preparation of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine Derivatives for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6][7] Structure-Activity Relationship (SAR) studies are crucial for the rational design and optimization of these compounds to enhance their therapeutic potential. This document provides a detailed protocol for the synthesis of a key intermediate, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, and its subsequent derivatization for the exploration of SAR.
Core Synthesis Workflow
The general strategy for the synthesis of this compound derivatives commences with the preparation of the versatile precursor, 2,3-dichloroquinoxaline. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with isopropylamine to yield the monosubstituted intermediate. Subsequent derivatization at the C3 position with a variety of nucleophiles allows for the generation of a chemical library for SAR studies.
Caption: Synthetic workflow for the preparation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This protocol outlines the preparation of the key starting material, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.[8]
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
1-Chlorobutane (for SOCl₂ method)
-
Ice-cold water
-
Ethyl ether
Procedure using POCl₃:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 equiv.), add POCl₃ (10-20 mL per 5 g of starting material).
-
Reflux the mixture at 100 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, distill off the excess POCl₃ under vacuum.
-
Carefully quench the reaction mixture by pouring it into ice-cold water.
-
An off-white solid will precipitate. Filter the solid using a Buchner funnel and wash with cold water.
-
Dry the solid to obtain 2,3-dichloroquinoxaline.
Procedure using SOCl₂:
-
Prepare a slurry of 2,3-dihydroxyquinoxaline (1.0 equiv.) and thionyl chloride (2.0 equiv.) in 1-chlorobutane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.
-
Reflux the mixture for 1 hour.
-
Cool the mixture to room temperature. Needle-like crystals will form.
-
Filter the crystals, wash with ethyl ether, and dry to yield 2,3-dichloroquinoxaline.
Protocol 2: Synthesis of this compound
This protocol describes the regioselective monosubstitution of 2,3-dichloroquinoxaline with isopropylamine.
Materials:
-
2,3-Dichloroquinoxaline
-
Isopropylamine
-
A suitable base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (1.0 equiv.) in a suitable solvent (e.g., DMF).
-
Add the base (1.1 equiv.).
-
To this stirred solution, add isopropylamine (1.0-1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford this compound.
Protocol 3: General Procedure for the Synthesis of Derivatives for SAR Studies
This protocol provides a general method for the nucleophilic substitution of the remaining chlorine atom in this compound.
Materials:
-
This compound
-
A variety of nucleophiles (e.g., substituted anilines, phenols, thiophenols, aliphatic amines, etc.)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF).
-
Add the base (1.2-1.5 equiv.).
-
Add the desired nucleophile (1.1 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the final derivative by column chromatography or recrystallization.
Data Presentation for SAR Studies
The synthesized derivatives should be evaluated for their biological activity against a relevant target. The quantitative data, such as IC₅₀ or EC₅₀ values, should be tabulated to facilitate the analysis of Structure-Activity Relationships.
Table 1: Representative SAR Data for this compound Derivatives
| Compound ID | R-Group (at C3) | Target/Assay | IC₅₀ (µM) |
| 1 | -Cl (starting material) | Kinase X | >100 |
| 2a | 4-Methoxyanilino | Kinase X | 5.2 |
| 2b | 4-Chloroanilino | Kinase X | 15.8 |
| 2c | 4-Methylanilino | Kinase X | 8.1 |
| 3a | Phenoxy | Kinase X | 25.6 |
| 3b | 4-Nitrophenoxy | Kinase X | 42.3 |
| 4 | Thiophenoxy | Kinase X | 18.9 |
| 5 | Morpholino | Kinase X | 33.4 |
Note: The data presented in this table is hypothetical and serves as an example for structuring SAR data. Actual results will vary based on the specific target and assay conditions.
-
Substitution at the C3 position is crucial for activity.
-
Electron-donating groups on the aniline ring (e.g., 4-methoxy) may enhance potency compared to electron-withdrawing groups (e.g., 4-chloro).[1]
-
An amino linker at C3 appears to be more favorable than an ether or thioether linkage for this hypothetical target.
Logical Relationship for SAR Analysis
The process of SAR analysis involves a cyclical process of design, synthesis, testing, and data analysis to iteratively improve the potency and properties of the lead compounds.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 8. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Purity Analysis of Synthesized Quinoxalines using HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1][2][3][4] Their synthesis often results in a mixture of the desired product, starting materials, and by-products. Therefore, accurate purity assessment is crucial for quality control and for ensuring the reliability of downstream applications. This document provides detailed protocols for the purity analysis of synthesized quinoxalines using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful analytical techniques for the separation, identification, and quantification of organic compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for a broad range of quinoxaline derivatives. Reversed-phase HPLC is the most common mode of separation for these compounds.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended. For enhanced identification, an HPLC system coupled with a mass spectrometer (LC-MS) can be utilized.[5][6]
-
Commonly used columns for quinoxaline analysis are C18 columns.[5] For instance, an Acquity UHPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) has been shown to be effective.[5] Another option is a Newcrom R1 column, which is a reverse-phase column with low silanol activity.[7]
2. Mobile Phase and Gradient:
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution.[5][7] For MS compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[7]
-
A typical mobile phase composition is:
-
A gradient elution is often employed to achieve optimal separation of a wide range of quinoxaline derivatives and potential impurities. An example of a gradient program is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh a small amount of the synthesized quinoxaline sample (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent, such as methanol, acetonitrile, or a mixture of the mobile phase. Ensure complete dissolution. Stock solutions can be prepared in DMSO.[8]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Parameters:
-
Flow Rate: 0.3 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 25 - 40 °C
-
Detection Wavelength: Quinoxalines typically exhibit strong UV absorbance. A common detection wavelength is 254 nm, but it is advisable to determine the optimal wavelength for the specific quinoxaline derivative by scanning its UV spectrum.
5. Data Analysis and Purity Calculation:
-
The purity of the synthesized quinoxaline is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
It is important to ensure that all impurity peaks are well-resolved from the main peak for accurate quantification. Compounds with a purity of over 95% are often used for further experiments.[8]
Quantitative Data Summary (HPLC)
The following table summarizes typical performance data for the HPLC analysis of quinoxaline derivatives, gathered from various applications. These values can serve as a benchmark for method validation.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.16 - 2.51 µg/kg | [5][6] |
| Limit of Quantification (LOQ) | 1.10 - 8.37 µg/kg | [5] |
| Recoveries | 70 - 110% | [9] |
| Relative Standard Deviation (RSD) | < 20% | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for the identification of impurities based on their mass spectra. For some quinoxaline derivatives, derivatization may be necessary to increase their volatility.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
-
A non-polar or medium-polarity capillary column is typically used. A common choice is a DB-5MS column (30 m x 0.25 mm x 0.25 µm).[10] Other options include 2% OV-210 or 3% OV-225 packed columns.[11]
2. Carrier Gas and Flow Rate:
-
Helium is the most common carrier gas, used at a constant flow rate of approximately 1.0 - 1.5 mL/min.[11][12]
3. Sample Preparation and Derivatization:
-
Dissolve the synthesized quinoxaline sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or toluene.[12]
-
For quinoxalines with polar functional groups (e.g., hydroxyl groups), derivatization may be required to increase volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[11][13] The reaction involves heating the sample with the silylating agent.
4. GC-MS Parameters:
-
Injector Temperature: 250 - 280 °C[11]
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature. For example:
-
Initial temperature: 90 °C, hold for 2 min
-
Ramp: 20 °C/min to 260 °C
-
Final hold: 3 min at 260 °C[12]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
5. Data Analysis and Purity Calculation:
-
The purity is calculated based on the percent area of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm the identity of the synthesized quinoxaline. Impurities can be tentatively identified by searching their mass spectra against a library (e.g., NIST).
Quantitative Data Summary (GC-MS)
The following table presents typical performance data for the GC-MS analysis of quinoline, a related heterocyclic compound, which can be indicative of the performance for quinoxalines.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 mg/kg | [12] |
| Linearity (Correlation Coefficient) | > 0.999 | [12] |
| Recoveries | 82.9 - 92.0% | [12] |
| Relative Standard Deviation (RSD) | 1.4 - 3.8% | [12] |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.
Caption: HPLC workflow for quinoxaline purity analysis.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline as a potent heterocyclic moiety | PDF [slideshare.net]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Quinoxaline derivative synthesis [bio-protocol.org]
- 9. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. madison-proceedings.com [madison-proceedings.com]
- 13. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Obtaining Single Crystals of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and compiled data for obtaining high-quality single crystals of quinoxaline derivatives, a crucial step for structure elucidation by single-crystal X-ray diffraction and for understanding structure-activity relationships in drug development.
Introduction to Crystallization of Quinoxaline Derivatives
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] Obtaining single crystals of these compounds is essential for unambiguously determining their three-dimensional molecular structure. This knowledge is fundamental for rational drug design, understanding intermolecular interactions, and for intellectual property protection.
The crystallization of organic molecules like quinoxaline derivatives is influenced by several factors, including the purity of the compound, the choice of solvent or solvent system, temperature, concentration, and the rate of supersaturation.[3] The methods outlined below are commonly employed and can be adapted for various quinoxaline derivatives.
Key Crystallization Techniques
The three primary techniques for growing single crystals of small organic molecules are Slow Evaporation, Slow Cooling, and Vapor Diffusion. The choice of method depends on the solubility and stability of the quinoxaline derivative.
Slow Evaporation
This is often the simplest and most common method for obtaining single crystals. It is particularly suitable for compounds that are moderately soluble at room temperature and are not sensitive to air or moisture.[4]
Principle: A near-saturated solution of the quinoxaline derivative is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.
General Protocol:
-
Dissolve the purified quinoxaline derivative in a suitable solvent or solvent mixture to create a near-saturated solution. Common solvents for quinoxaline derivatives include ethanol, methanol, and dimethylformamide (DMF).[5][6]
-
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.
-
Place the vessel in a vibration-free and temperature-stable environment.
-
Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes in the cover.
Slow Cooling
This method is effective for quinoxaline derivatives that exhibit a significant increase in solubility with temperature.
Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.
General Protocol:
-
Prepare a saturated solution of the quinoxaline derivative in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.
-
Cover the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water or an oven that can be programmed for slow cooling) to ensure a slow cooling rate.[4]
-
Allow the solution to cool to room temperature over a period of hours to days.
-
Once at room temperature, the vessel can be transferred to a refrigerator or freezer to further decrease the temperature and maximize crystal yield, although this may sometimes lead to the formation of smaller crystals.
Vapor Diffusion
Vapor diffusion is a highly successful technique, especially when only small amounts of the compound are available. It allows for a very slow and controlled approach to supersaturation.[7]
Principle: A concentrated solution of the quinoxaline derivative in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (antisolvent) in a sealed container. The antisolvent, being more volatile, slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
There are two common setups for vapor diffusion:
-
Hanging Drop: A drop of the compound's solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing the antisolvent.
-
Sitting Drop: A drop of the compound's solution is placed in a well or on a pedestal inside a sealed container that also holds a reservoir of the antisolvent.[8]
General Protocol (Sitting Drop):
-
Dissolve the quinoxaline derivative in a small amount of a "good" solvent (a solvent in which it is readily soluble).
-
Place this solution as a small drop (typically a few microliters) on a platform inside a small, sealed chamber (e.g., a well of a crystallization plate).
-
Add a larger volume of a "poor" solvent (an antisolvent in which the compound is insoluble but which is miscible with the good solvent) to the bottom of the chamber, acting as a reservoir.
-
Seal the chamber tightly.
-
The vapor from the antisolvent will slowly diffuse into the drop containing the compound.
-
Over time, this diffusion reduces the overall solubility of the compound in the mixed solvent system, leading to the formation of crystals.
Data Presentation: Crystallization Conditions for Quinoxaline Derivatives
The following tables summarize reported crystallization conditions for various quinoxaline derivatives. This data can serve as a starting point for optimizing the crystallization of new analogs.
| Quinoxaline Derivative | Crystallization Method | Solvent(s) | Temperature | Reference |
| 2,3-Diphenylquinoxaline | Recrystallization | Ethanol | Room Temperature | [5] |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Condensation Reaction | Acetic Acid (refluxing) | Reflux | [9] |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Slow Evaporation | Methanol | Room Temperature | [10] |
| 1,3,5-tris[(6,7-dimethyl-3-phenyl)quinoxaline-2-yl] benzene | Vapor Phase Growth | High-Vacuum | High Temperature | |
| Quinoxaline and 3-thiosemicarbano-butan-2-one-oxime cocrystal | Evaporation | Not Specified | Not Specified |
Note: Detailed quantitative parameters such as concentration and yield are often not explicitly reported in a comparable format across different studies. The information provided is based on the experimental descriptions available.
Experimental Protocols
Protocol 1: Slow Evaporation for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline[10]
Materials:
-
Purified 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline
-
Methanol (analytical grade)
-
Small glass vial (e.g., 2 mL)
-
Parafilm
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve a small amount of the purified compound in methanol at room temperature to form a clear, near-saturated solution.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean glass vial.
-
Cover the vial with parafilm.
-
Using a fine needle, pierce 1-3 small holes in the parafilm to allow for slow evaporation.
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate slowly over approximately 24 hours.
-
Single crystals suitable for X-ray diffraction should form as the solvent volume decreases.
Protocol 2: General Recrystallization for 2,3-Diphenylquinoxaline[5]
Materials:
-
Crude 2,3-diphenylquinoxaline
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude 2,3-diphenylquinoxaline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the mixture to a boil while stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.
-
If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the "white needles" by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Mandatory Visualizations
Experimental Workflow for Single Crystal Structure Elucidation
The following diagram illustrates the general workflow from a synthesized compound to its determined crystal structure.
Caption: Workflow for obtaining and elucidating the single crystal structure of a quinoxaline derivative.
Signaling Pathway Involving a Quinoxaline Derivative
Quinoxaline derivatives have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways. The diagram below illustrates the simplified ASK1 signaling cascade and the point of inhibition.
Caption: Inhibition of the ASK1 signaling pathway by a quinoxaline derivative.
References
- 1. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 2. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals [jmchemsci.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays Using Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibitory activity of quinoxaline compounds against protein kinases. The described methods cover both biochemical and cell-based assays to determine inhibitor potency and cellular effects.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their wide range of biological activities, including their role as protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Consequently, quinoxalines are considered a vital scaffold for the development of novel anticancer therapeutics that target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis Signal-Regulating Kinase 1 (ASK1).[2][4][5]
This document outlines standardized protocols for biochemical and cell-based kinase inhibition assays to evaluate the efficacy of quinoxaline compounds.
Data Presentation: Inhibitory Activity of Quinoxaline Compounds
The inhibitory potency of quinoxaline compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize representative IC50 values for various quinoxaline derivatives against different protein kinases. It is important to note that IC50 values can be influenced by assay conditions, and for more rigorous comparison, the inhibitor constant (Ki) is a more suitable parameter as it is independent of the experimental setup.[6][7]
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 26e | ASK1 | 30.17 | Biochemical | [8] |
| Compound 12d | ASK1 | 49.63 | Biochemical | [8] |
| Compound 12c | ASK1 | 117.61 | Biochemical | [8] |
| Compound 12b | ASK1 | 502.46 | Biochemical | [8] |
| Compound 1 | A549 (Lung Cancer Cell Line) | 2.7 | Cell-based | [2] |
| Compound 3 | MCF7 (Breast Cancer Cell Line) | 2.2 | Cell-based | [2] |
| Compound 45 | GSK-3β | 180 | Biochemical | [9] |
| Compound | Cell Line | Effect | Assay | Reference |
| Compound 26e | LO2 (Normal Liver Cells) | Cell survival > 80% at various concentrations | CCK-8 | [8] |
| Quinoxaline 5c | MV4-11 (AML Cell Line) | EC50 = 63.2 ± 13.1 µM | MTT | [10] |
| Quinoxaline 5e | MV4-11 (AML Cell Line) | EC50 > 100 µM | MTT | [10] |
Experimental Protocols
Biochemical Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of quinoxaline compounds against a purified kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified kinase (e.g., ASK1)
-
Kinase-specific substrate
-
Quinoxaline compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 25 mM MgCl2, 4 mM DTT, 20 mM HEPES, pH 7.5)[8]
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoxaline compounds in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction:
-
Add 5 µL of the diluted quinoxaline compound or control to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
Cell-Based Kinase Inhibition Assay: In-Cell Western™ Assay
This protocol provides a method to assess the inhibitory effect of quinoxaline compounds on a specific kinase signaling pathway within intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Quinoxaline compounds
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
Fluorescently labeled secondary antibodies (e.g., AzureSpectra)
-
96-well plates
-
Imaging system (e.g., Sapphire FL Biomolecular Imager)
-
Image analysis software (e.g., AzureSpot Pro)
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the quinoxaline compounds for a specified duration. Include appropriate controls.
-
-
Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with primary antibodies specific for the total and phosphorylated forms of the target protein.
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Acquire images of the plate using an imaging system.
-
Quantify the fluorescence intensity for both the total and phosphorylated protein signals using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition and determine the IC50 value using non-linear regression analysis.[11]
-
Cell Viability Assay: CCK-8 Assay
This assay is used to evaluate the cytotoxicity of the quinoxaline compounds on cell lines.
Materials:
-
Cell line of interest (e.g., LO2 normal human liver cells)[8]
-
Cell culture medium
-
Quinoxaline compounds
-
CCK-8 (Cell Counting Kit-8) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight.[8]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the quinoxaline compounds.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[8]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for kinase inhibition assays.
Caption: ASK1 signaling pathway and inhibition by quinoxaline compounds.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.msa.edu.eg [repository.msa.edu.eg]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Application of Quinoxaline Derivatives in Organic Electronic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a versatile and highly promising building block for advanced organic electronic materials. Its inherent electron-deficient nature, rigid planar structure, and tunable electronic properties through facile chemical modifications make it an ideal candidate for a variety of applications. This document provides detailed application notes and experimental protocols for the utilization of quinoxaline derivatives in organic solar cells (OSCs), particularly perovskite solar cells (PSCs), and organic light-emitting diodes (OLEDs).
I. Quinoxaline Derivatives in Perovskite Solar Cells (PSCs)
Quinoxaline-based materials have demonstrated significant potential as hole-transporting materials (HTMs) in PSCs, offering advantages in terms of cost-effectiveness, stability, and tunable energy levels to match the perovskite active layer.
A. Performance of Quinoxaline-Based Hole-Transporting Materials
The performance of several quinoxaline-based HTMs in PSCs is summarized in the table below, highlighting their key photovoltaic parameters.
| HTM Name | Device Structure | V_oc_ (V) | J_sc_ (mA/cm²) | FF (%) | PCE (%) | Reference |
| TQ2 | n-i-p | - | - | - | 19.62 | [1] |
| spiro-OMeTAD (control) | n-i-p | - | - | - | 18.54 | [1] |
| BQX-1/spiro-OMeTAD | - | - | - | - | 19.40 | [2] |
| spiro-OMeTAD (control) | - | - | - | - | 17.6 | [2] |
| PBQ6 (dopant-free) | n-i-p | 1.13 | - | 80.8 | 22.6 | [3] |
| DQC-T | p-i-n flexible | 1.09 | 22.28 | 74.44 | 18.12 | [4] |
| DQ-T-QD | p-i-n flexible | 1.04 | 23.25 | 69.10 | 16.67 | [4] |
B. Experimental Protocol: Synthesis of a D-A-D Type Quinoxaline-Based HTM (TQ2)
This protocol describes a one-step Suzuki coupling reaction for the synthesis of TQ2, a donor-acceptor-donor (D-A-D) type HTM.[5]
Materials:
-
Dibromo-quinoxaline core
-
Pinacol ester of triphenylamine donor
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a Schlenk flask, dissolve the dibromo-quinoxaline core (1 equivalent) and the pinacol ester of the triphenylamine donor (2.2 equivalents) in anhydrous toluene.
-
Add the palladium catalyst (e.g., 5 mol%) and the base (e.g., 4 equivalents of K₂CO₃).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure TQ2 HTM.
Characterization:
-
Confirm the structure and purity of the synthesized TQ2 using ¹H NMR, ¹³C NMR, and mass spectrometry.
C. Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Quinoxaline-Based HTL
This protocol outlines the fabrication of a planar n-i-p perovskite solar cell using a quinoxaline-based HTM.[3]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (for electron transport layer - ETL)
-
Perovskite precursor solution (e.g., (FAPbI₃)₀.₉₈(MAPbBr₃)₀.₀₂)
-
Quinoxaline-based HTM solution in a suitable solvent (e.g., chlorobenzene)
-
Gold or silver (for top electrode)
Device Fabrication Workflow:
Caption: Workflow for the fabrication of a perovskite solar cell.
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone for 15 minutes to improve the wettability.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the FTO substrate and anneal at the required temperature.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the quinoxaline-based HTM solution on top of the perovskite layer.
-
Top Electrode Evaporation: Transfer the substrates to a thermal evaporator and deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask.
-
Device Annealing: Perform a post-annealing step if required for the specific HTM and device architecture.
II. Quinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are widely employed in OLEDs as emitters, hosts, and electron-transporting materials. Their versatility allows for the tuning of emission colors from blue to near-infrared and the development of high-efficiency devices, including those based on thermally activated delayed fluorescence (TADF).
A. Performance of Quinoxaline-Based OLEDs
The following table summarizes the performance of various OLEDs incorporating quinoxaline derivatives as emitters.
| Emitter Name | Host | Emission Color | EQE_max_ (%) | Brightness (cd/m²) | Reference |
| DCQ (Host for yellow phosphorescent emitter) | - | Yellow | 24.6 | - | [6] |
| BN-Q-Ph | - | Blue (476 nm) | 28.7 | - | [7] |
| 4DMAC-TPPQ | Neat | Deep-Red (685 nm) | 0.3 | - | [8][9] |
| 4PXZ-TPPQ | Neat | Near-Infrared (780 nm) | 0.04 | - | [8][9] |
B. Experimental Protocol: Synthesis of a TADF Emitter
The synthesis of quinoxaline-based TADF emitters often involves coupling an electron-donating moiety with the electron-accepting quinoxaline core. A general synthetic approach is the Buchwald-Hartwig cross-coupling reaction.
Materials:
-
Halogenated quinoxaline derivative (e.g., 2,3-dichloroquinoxaline)
-
Electron-donating compound (e.g., a carbazole or acridine derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a Schlenk tube, combine the halogenated quinoxaline (1 equivalent), the electron donor (2.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 3 equivalents).
-
Add the anhydrous solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to the required temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent and wash the combined organic layers.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product via column chromatography and/or recrystallization to yield the final TADF emitter.
Characterization:
-
Verify the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Characterize the photophysical properties (absorption, emission, photoluminescence quantum yield, and transient decay) to confirm TADF characteristics.
C. Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a solution-processed OLED using a quinoxaline-based TADF emitter.[8][9]
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
PEDOT:PSS (for hole-injection layer - HIL)
-
Emissive layer solution (quinoxaline-based emitter dissolved in a suitable solvent like chlorobenzene or toluene)
-
Electron-transporting material (e.g., TPBi)
-
Lithium fluoride (LiF) (for electron-injection layer - EIL)
-
Aluminum (Al) (for cathode)
OLED Fabrication Workflow:
Caption: Workflow for the fabrication of a solution-processed OLED.
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates as described in the PSC fabrication protocol.
-
Oxygen Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma to increase the work function and improve hole injection.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.
-
Emissive Layer (EML) Deposition: In a glovebox, spin-coat the solution of the quinoxaline-based TADF emitter onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.
-
Electron-Transporting Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., 30 nm of TPBi), the EIL (e.g., 1 nm of LiF), and the cathode (e.g., 100 nm of Al) through a shadow mask.
III. Characterization of Quinoxaline-Based Materials and Devices
A comprehensive characterization is crucial to understand the structure-property relationships and performance of quinoxaline derivatives in organic electronic devices.
A. Material Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized quinoxaline derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transition behavior of the materials.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties, including the absorption and emission spectra, and to determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials, which is crucial for assessing their suitability for specific device architectures.
B. Device Characterization
-
Current Density-Voltage (J-V) Characteristics: To determine the key performance parameters of solar cells (V_oc_, J_sc_, FF, PCE) and OLEDs (turn-on voltage, current efficiency, power efficiency).
-
External Quantum Efficiency (EQE) Measurement: To determine the ratio of the number of extracted electrons to the number of incident photons for solar cells, or the ratio of emitted photons to injected electrons for OLEDs.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum of the OLEDs.
-
Brightness/Luminance Measurement: To quantify the light output of the OLEDs.
This document provides a foundational guide for researchers interested in exploring the potential of quinoxaline derivatives in organic electronics. The provided protocols are general and may require optimization based on the specific quinoxaline derivative and device architecture.
References
- 1. Low cost and stable quinoxaline-based hole-transporting materials with a D–A–D molecular configuration for efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable perovskite solar cells with efficiency of 22.6% <italic>via</italic> quinoxaline-based polymeric hole transport material [sciengine.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Enhancing TADF emission and mitigating efficiency roll-off in OLEDs via reasonable tetrahydroquinoxaline-integrated organoboron based emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC05238B [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3-dichloroquinoxaline, is reacted with isopropylamine. The reaction involves the displacement of one of the chlorine atoms on the quinoxaline ring by the isopropylamine nucleophile. The pyridine-type nitrogen atoms in the quinoxaline ring activate the chlorine atoms for this substitution.[1]
References
Technical Support Center: Purification of 3-Chloro-Quinoxaline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-chloro-quinoxaline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-chloro-quinoxaline derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete chlorination of the precursor (e.g., 2,3-dihydroxyquinoxaline). | - Ensure complete reaction by monitoring with Thin Layer Chromatography (TLC). - Use a slight excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). - Increase the reaction time or temperature as per the protocol. |
| Presence of unreacted starting materials or isomeric impurities. | - Optimize the reaction conditions to favor the formation of the desired product. - Isomeric chlorohydroxyquinoxalines are potential impurities, though sometimes not easily detectable.[1] Consider re-purification if downstream applications are sensitive. | |
| Hydrolysis of the chloro-substituent during workup. | - Perform the workup at low temperatures (e.g., quenching with ice-cold water).[2] - Use a non-aqueous workup if the compound is highly sensitive to water. | |
| Low Yield After Purification | Product loss during recrystallization. | - Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol and petroleum ether.[3] - Avoid using an excessive amount of solvent. - Cool the solution slowly to allow for maximum crystal formation. |
| Product loss during column chromatography. | - Select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system. - Dry-load the crude product onto the column if it has low solubility in the eluent. - Monitor fractions carefully using TLC to avoid mixing pure fractions with impure ones. | |
| Decomposition of the product on the column. | - 3-chloro-quinoxaline derivatives can be sensitive to acidic conditions. Consider using a deactivated stationary phase (e.g., neutral alumina) or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent. | |
| Product Decomposition During Storage | Instability of the purified compound. | - Store the purified compound in a cool, dry, and dark place. - Consider storing under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive to air or moisture. |
| Off-White or Colored Product | Presence of colored impurities from the reaction. | - Recrystallize the product from a suitable solvent. Activated charcoal can sometimes be used to remove colored impurities, but should be tested on a small scale first as it can also adsorb the product. - Perform column chromatography to separate the colored impurities. |
| Decomposition during purification. | - As mentioned above, avoid harsh conditions (e.g., high temperatures, strong acids/bases) during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when purifying 3-chloro-quinoxaline derivatives?
A1: The most common impurities include unreacted starting materials, such as the corresponding 2,3-dihydroxyquinoxaline precursor.[4] You may also encounter isomeric impurities or small traces of hydrolyzed product (hydroxy-quinoxaline). Side products from the chlorination reaction are also a possibility, depending on the specific reagents used.
Q2: My 3-chloro-quinoxaline derivative seems to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is often due to the acidic nature of the stationary phase. You can try the following:
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.
-
Neutralize the eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1%), to your eluent system. This can help to neutralize the acidic sites on the silica gel.
-
Run the column quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.
Q3: What is the best way to remove residual chlorinating agent (e.g., POCl₃) after the reaction?
A3: Excess phosphorus oxychloride (POCl₃) is typically removed by distillation under reduced pressure.[3] The reaction mixture is then carefully quenched by pouring it onto crushed ice or into ice-cold water.[2][3] This hydrolyzes any remaining POCl₃ to phosphoric acid, which can then be neutralized. It is crucial to perform this step cautiously in a well-ventilated fume hood due to the vigorous reaction and evolution of HCl gas.
Q4: Can I use recrystallization for the final purification of my 3-chloro-quinoxaline derivative?
A4: Yes, recrystallization is a common and effective method for purifying these compounds.[3] The choice of solvent is critical. Ethanol and petroleum ether are frequently used. The ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below, allowing for good recovery of pure crystals upon cooling.
Experimental Protocols
General Protocol for Synthesis of 2,3-Dichloroquinoxaline
This protocol is a generalized procedure based on common synthetic methods.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully distill off the excess POCl₃ under reduced pressure.
-
In a well-ventilated fume hood, slowly and carefully pour the reaction residue onto crushed ice or into ice-cold water.
-
An off-white solid should precipitate.
-
-
Isolation:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
General Protocol for Column Chromatography Purification
-
Column Preparation: Pack a glass column with silica gel slurried in the chosen eluent system.
-
Sample Loading: Dissolve the crude 3-chloro-quinoxaline derivative in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A typical starting eluent could be a mixture of hexane and ethyl acetate. The polarity can be gradually increased if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-chloro-quinoxaline derivatives.
Caption: Troubleshooting logic for purification challenges of 3-chloro-quinoxaline derivatives.
References
- 1. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 2. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Solubility of Quinoxaline Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low solubility of quinoxaline compounds in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinoxaline compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A1: Precipitation in aqueous media is a common issue with hydrophobic compounds like many quinoxalines. Here are several strategies to address this:
-
Optimize Co-Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinoxaline derivatives. However, high concentrations of DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Perform serial dilutions of your compound in your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% (v/v), although the tolerance can be cell-line dependent.[1]
-
Visually inspect for precipitation under a microscope immediately after dilution and after incubation at 37°C.
-
If precipitation persists, consider using a combination of co-solvents. For example, a 1:1 mixture of DMSO and water can sometimes increase the solubility of certain compounds.[2] Other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can also be tested, but their compatibility with your specific assay must be validated.[3]
-
-
-
Utilize Formulation Strategies: If optimizing co-solvents is insufficient, more advanced formulation techniques may be necessary.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.[4][5][6]
-
Nanoparticle Formulations: Encapsulating your compound into nanoparticles can significantly enhance its solubility and bioavailability in aqueous environments.[1][7]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[8][9][10]
-
Q2: I am observing inconsistent IC50 values for my quinoxaline compound in my cell-based assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors related to low solubility:
-
Compound Precipitation and Aggregation: If your compound is not fully solubilized, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration, leading to fluctuating IC50 values.[2][11] Compound aggregation can also lead to non-specific assay interference.[12]
-
Troubleshooting Steps:
-
Visually Inspect: Always check for precipitates in your stock solutions and final assay wells.
-
Assay with Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes prevent aggregation. However, this must be tested for compatibility with cell-based assays.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your compound solution.
-
-
-
Time-Dependent Solubility: A compound might be soluble initially but precipitate over the course of a multi-day assay.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment to check the stability and solubility of your compound in the assay medium over the full duration of your experiment. (See Experimental Protocols section for a detailed protocol).
-
Reduce Incubation Time: If stability is an issue, consider using shorter assay endpoints if experimentally feasible.
-
-
-
Cell Density and Growth Rate: The IC50 value can be influenced by the number of cell divisions that occur during the assay.[13]
-
Troubleshooting Steps:
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments.
-
Consider Growth Rate Inhibition (GR) Metrics: GR metrics can provide a more robust measure of drug sensitivity that is less dependent on cell division rate.[13]
-
-
Q3: How can I determine the stability of my quinoxaline compound in my cell culture medium?
A3: It is crucial to confirm that your compound remains stable and in solution for the duration of your experiment.
-
Protocol for Compound Stability Assessment: A detailed protocol using High-Performance Liquid Chromatography (HPLC) is provided in the "Experimental Protocols" section below. This method allows you to quantify the concentration of your compound in the medium at different time points.[14][15][16][17]
Q4: My quinoxaline compound appears to be cytotoxic even at very low concentrations where I don't see any precipitation. Could solubility still be an issue?
A4: Yes, even if you don't observe visible precipitation, the formation of small, soluble aggregates can sometimes lead to cytotoxicity or interfere with assay readouts.
-
Troubleshooting Steps:
-
Employ Counter-Screens: Test your compound in assays known to be sensitive to aggregators to rule out non-specific activity.[12]
-
Microscopy: Visually inspect cells treated with your compound for any signs of stress or morphological changes that might be indicative of a non-specific effect.
-
Data Presentation: Solubility of Quinoxaline Derivatives
The following table provides representative solubility data for some quinoxaline compounds. It is important to note that the solubility of a specific derivative can vary significantly based on its substituents. Therefore, it is always recommended to experimentally determine the solubility of your particular compound.
| Compound | Solvent | Solubility | Reference |
| Quinoxaline (parent) | Water | Soluble | [11] |
| Carbadox | 1 M NaOH | ~50 mg/mL | [12] |
| Carbadox | Water | 58 mg/L (at 22°C) | [1] |
| Dovitinib | Water | Practically Insoluble | [10] |
| Representative Quinoxaline Kinase Inhibitor | DMSO | Generally soluble at high concentrations for stock solutions | |
| 7-aminoquinoxaline 1,4-dioxides | Aqueous Media | High aqueous solubility | [4] |
Experimental Protocols
Protocol 1: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol describes a simple and common method for preparing cyclodextrin inclusion complexes to enhance the aqueous solubility of quinoxaline compounds.[14][15]
Materials:
-
Quinoxaline compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Place a specific molar ratio of the quinoxaline compound and cyclodextrin (e.g., 1:1 or 1:2) in a mortar.
-
Add a small amount of deionized water to the mixture to form a thick paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the quinoxaline molecule into the cyclodextrin cavity.
-
Scrape the paste from the mortar and pestle and spread it as a thin layer on a glass dish.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
To remove any uncomplexed quinoxaline compound, wash the powder with a small amount of a solvent in which the compound is sparingly soluble but the cyclodextrin is insoluble.
-
Dry the final inclusion complex powder.
Protocol 2: Preparation of a Nanoparticle Formulation (Solvent Evaporation Method)
This protocol provides a general workflow for creating drug nanoparticles to improve the solubility of quinoxaline compounds.[1][7]
Materials:
-
Quinoxaline compound
-
Biodegradable polymer (e.g., PLGA, PLA)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution containing a surfactant (e.g., PVA, Poloxamer 188)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the quinoxaline compound and the polymer in the organic solvent.
-
Prepare the aqueous surfactant solution.
-
Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed. This will form an oil-in-water emulsion.
-
Continue homogenization/sonication for a specified period to achieve the desired droplet size.
-
Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate.
-
Further, remove the organic solvent using a rotary evaporator under reduced pressure.
-
As the solvent evaporates, the polymer and compound will precipitate to form nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize (freeze-dry) them to obtain a dry powder.
Protocol 3: Assessment of Compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine if your quinoxaline compound remains stable and soluble in your experimental conditions over time.[14][15][16][17]
Materials:
-
Quinoxaline compound stock solution (in DMSO)
-
Complete cell culture medium (including serum, if applicable)
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile or other suitable organic solvent for protein precipitation and mobile phase
-
Centrifuge
Procedure:
-
Spike your complete cell culture medium with the quinoxaline compound to the final desired concentration. Include a vehicle control (medium with the same concentration of DMSO).
-
Aliquot the spiked medium into multiple wells of a 96-well plate or microcentrifuge tubes.
-
Place the plate/tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the medium.
-
To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the medium aliquot.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the solubilized compound.
-
Analyze the supernatant by HPLC to quantify the concentration of the parent quinoxaline compound.
-
Compare the peak area of the compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining in solution. A significant decrease in concentration over time indicates either degradation or precipitation.
Visualizations
Caption: Workflow for addressing quinoxaline solubility issues.
Caption: Common signaling pathways targeted by quinoxalines.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Carbadox | C11H10N4O4 | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. iupac.org [iupac.org]
- 6. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Quinoxaline - Wikipedia [en.wikipedia.org]
- 14. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
Technical Support Center: Synthesis of N-Alkylated Quinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the N-alkylation of quinoxalines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of quinoxalin-2(1H)-ones?
A1: The most prevalent side reactions are C3-alkylation and O-alkylation. Quinoxalin-2(1H)-ones can exist in lactam-lactim tautomeric forms, making the oxygen atom a competing nucleophilic site for alkylation. Additionally, the C3 position is susceptible to radical alkylation, leading to the formation of 3-alkylquinoxalin-2(1H)-ones.
Q2: How can I favor N-alkylation over O-alkylation?
A2: The choice of solvent and base plays a crucial role. According to the Hard-Soft Acid-Base (HSAB) principle, using a polar aprotic solvent like DMF can favor N-alkylation, as it solvates the cation of the base, leaving the harder oxygen anion less reactive. In contrast, less polar solvents like acetone can lead to a higher proportion of the O-alkylated product. The choice of a strong, non-nucleophilic base is also critical.
Q3: I am observing a significant amount of C3-alkylation. How can I minimize this side reaction?
A3: C3-alkylation often proceeds through a radical mechanism, especially under photolytic or radical-initiating conditions. To minimize this, ensure your reaction is protected from light and that your reagents and solvents are free of radical initiators. Using reaction conditions that favor an S(_N)2 pathway, such as a strong base and a good leaving group on the alkylating agent in a polar aprotic solvent, will promote N-alkylation over C3-alkylation.
Q4: Can over-alkylation (di-alkylation) occur?
A4: While less commonly reported for the quinoxaline ring itself compared to simpler amines, over-alkylation is a potential side reaction, especially if there are multiple accessible nitrogen atoms and harsh reaction conditions are used with an excess of the alkylating agent. Careful control of stoichiometry is recommended to avoid this.
Troubleshooting Guides
Problem 1: Low yield of the desired N-alkylated quinoxalin-2(1H)-one with the formation of a significant amount of O-alkylated byproduct.
Possible Cause: The reaction conditions are favoring O-alkylation. This can be influenced by the solvent, base, and counter-ion.
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents can help to solvate the cation of the base, leading to a more "naked" and reactive nitrogen anion.
-
Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH).
-
Temperature Control: Running the reaction at a lower temperature may increase the selectivity for N-alkylation.
Problem 2: The major product of the reaction is the C3-alkylated quinoxalin-2(1H)-one instead of the N-alkylated product.
Possible Cause: The reaction conditions are promoting a radical pathway, leading to C-alkylation.
Troubleshooting Steps:
-
Exclude Light: Run the reaction in the dark by wrapping the reaction vessel in aluminum foil.
-
Degas Solvents: Use solvents that have been degassed to remove oxygen, which can participate in radical reactions.
-
Avoid Radical Initiators: Ensure that no radical initiators (e.g., peroxides) are present in the reaction mixture.
-
Favor S(_N)2 Conditions: Use a stoichiometric amount of a strong base to generate the N-anion, and an alkylating agent with a good leaving group (e.g., iodide or bromide).
Quantitative Data
The regioselectivity of the benzylation of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is highly dependent on the solvent. The following table summarizes the yields of the N- and O-benzylated products in different solvents.[1]
| Solvent | Yield of N-benzylated product (%) | Yield of O-benzylated product (%) |
| DMF | 76 | 12 |
| Acetonitrile | 45 | 38 |
| Ethanol | 25 | 55 |
| Acetone | 18 | 63 |
Experimental Protocols
Protocol for Selective N-Alkylation of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate[1]
-
To a solution of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1 mmol) in dry DMF (10 mL), add potassium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to isolate the N-benzylated product.
Protocol Favoring C3-Alkylation of Quinoxalin-2(1H)-ones (for reference)[2]
This protocol is provided for understanding the conditions that lead to the side product and is based on visible-light-mediated C-H alkylation.
-
In a reaction tube, combine the quinoxalin-2(1H)-one (0.2 mmol), the alkane (2.0 mL), and trifluoroacetic acid (0.4 mmol).
-
Seal the tube and stir the mixture under irradiation with a blue LED lamp at room temperature.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C3-alkylated product.
Visualizations
Caption: Competing pathways in the alkylation of quinoxalin-2(1H)-one.
Caption: Troubleshooting workflow for low yield in N-alkylation.
References
strategies to reduce by-product formation in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and minimize by-product formation in your quinoxaline synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quinoxaline synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in quinoxaline synthesis can stem from several factors. The most common issues are incomplete reactions, degradation of starting materials or products, and the formation of side products.
Troubleshooting Steps:
-
Reaction Time and Temperature: The classic condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound often requires elevated temperatures and prolonged reaction times.[1] However, excessively high temperatures can lead to decomposition.[1] It is crucial to optimize these parameters. Consider starting with room temperature and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Choice: The use of a catalyst can significantly improve reaction rates and yields. A variety of catalysts have been shown to be effective, including Brønsted acids, Lewis acids, and heterogeneous catalysts.[2][3] For instance, catalysts like alumina-supported heteropolyoxometalates have demonstrated high yields at room temperature.[2]
-
Solvent Selection: The choice of solvent can influence the solubility of your reactants and the reaction rate. Polar solvents like ethanol or acetic acid are commonly used.[1] Greener alternatives like water or solvent-free conditions with microwave or ultrasound irradiation have also been reported to give high yields.[4][5]
-
Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compound, as impurities can lead to side reactions.
Q2: I am observing a significant amount of a by-product that is not my desired quinoxaline. What could it be?
A2: Several by-products can form during quinoxaline synthesis. The most common ones include benzimidazoles, N-oxides, and products from the self-condensation of the dicarbonyl compound.
-
Benzimidazole Derivatives: These can form through an acid-catalyzed rearrangement of the quinoxaline product or an intermediate. This is more likely to occur under harsh acidic conditions and at elevated temperatures.
-
Quinoxaline N-oxides and N,N'-dioxides: Over-oxidation of the quinoxaline product can lead to the formation of N-oxides and N,N'-dioxides.[6][7] This is particularly relevant when using strong oxidizing agents or when the reaction is open to the air for extended periods at high temperatures.
-
Self-Condensation of Dicarbonyl Compound: 1,2-dicarbonyl compounds, especially under basic or acidic conditions, can undergo self-condensation reactions, leading to complex mixtures and reducing the availability of the dicarbonyl for the desired reaction.
-
Incomplete Condensation Products: If the reaction does not go to completion, you may isolate intermediates such as mono-condensation products where only one of the amino groups of the o-phenylenediamine has reacted.
Q3: How can I specifically avoid the formation of benzimidazole by-products?
A3: The formation of benzimidazole by-products is often a result of a rearrangement reaction favored by strong acids and high temperatures.
Strategies to Minimize Benzimidazole Formation:
-
Use Milder Catalysts: Opt for milder acidic catalysts or heterogeneous catalysts that can be easily removed from the reaction mixture. For example, catalysts like camphor-sulfonic acid have been used effectively at room temperature.[8]
-
Control Reaction Temperature: Avoid excessively high reaction temperatures. Running the reaction at room temperature or with gentle heating is often sufficient, especially with an efficient catalyst.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent subsequent rearrangement of the product.
Q4: My product seems to have a higher mass than the expected quinoxaline, suggesting oxidation. How do I prevent the formation of N-oxides?
A4: The formation of quinoxaline N-oxides or N,N'-dioxides is due to the oxidation of the nitrogen atoms in the pyrazine ring.[6][7]
Strategies to Prevent Over-oxidation:
-
Inert Atmosphere: If you are using reaction conditions that are sensitive to oxygen, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Strong Oxidants: Be mindful of the reagents used. Some synthetic routes to quinoxalines involve an oxidation step; in these cases, stoichiometry and reaction conditions must be carefully controlled to avoid over-oxidation of the product.
-
Control Reaction Time: Prolonged exposure to air at high temperatures can promote oxidation.
Quantitative Data Summary
The following tables summarize the effect of different catalysts and reaction conditions on the yield of quinoxaline synthesis, providing a comparative overview to aid in method selection.
Table 1: Effect of Catalyst on Quinoxaline Yield
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP | o-phenylenediamine, benzil | Toluene | 25 | 120 min | 92 | [2] |
| AlFeMoVP | o-phenylenediamine, benzil | Toluene | 25 | 120 min | 80 | [2] |
| None | o-phenylenediamine, benzil | Toluene | 25 | 120 min | 0 | [2] |
| Camphor-sulfonic acid (20 mol%) | o-phenylenediamine, benzil | Ethanol | Room Temp | 2 h | 95 | [8] |
Table 2: Comparison of Conventional vs. Greener Synthesis Methods
| Method | Reactants | Solvent | Time | Yield (%) | Reference |
| Conventional Reflux | o-phenylenediamine, benzil | Rectified Spirit | 1 hour | 75 | [9] |
| Ultrasound Irradiation | o-phenylenediamine, benzil | Ethanol | 8 minutes | 97 | [9] |
| Microwave Irradiation | o-phenylenediamine, benzil | Ethanol | 55 seconds | 60 | [9] |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst at Room Temperature [2]
This protocol is based on the use of a recyclable alumina-supported heteropolyoxometalate catalyst (AlCuMoVP) and offers a high yield with a simple workup procedure.
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
AlCuMoVP catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Rapid Synthesis of 2,3-Diphenylquinoxaline using Ultrasound Irradiation [9]
This method provides a very fast and high-yielding synthesis using ultrasound as an energy source.
Materials:
-
o-phenylenediamine (0.01 M)
-
Benzil (0.01 M)
-
Ethanol
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a suitable reaction vessel.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for approximately 8 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to induce crystallization.
-
Filter the product and wash with cold ethanol.
-
Recrystallize from ethanol if further purification is needed.
Visualizations
The following diagrams illustrate the general workflow for quinoxaline synthesis and the potential pathways leading to by-product formation.
References
- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijiset.com [ijiset.com]
improving the stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak area/height in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | The chloro group on the quinoxaline ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially at non-neutral pH. Maintain the solution pH within a neutral range (pH 6-8) using appropriate buffer systems (e.g., phosphate, citrate). Avoid strongly acidic or basic conditions. |
| Oxidation | The quinoxaline ring system and the secondary amine can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.[1][2] Degas solvents before use by sparging with an inert gas (e.g., nitrogen, argon). Work under an inert atmosphere. Consider the addition of antioxidants (e.g., BHT, ascorbic acid) if compatible with the experimental setup. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of the compound.[2] Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Solvent Reactivity | Protic solvents (e.g., methanol, ethanol) can potentially react with the chloroquinoxaline moiety, leading to substitution products. If possible, use aprotic solvents (e.g., acetonitrile, DMSO, THF) where the compound is sufficiently soluble and stable. |
| Temperature | Elevated temperatures can accelerate degradation rates. Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure, the primary degradation pathways are likely to be:
-
Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide to form the corresponding 2-hydroxy-quinoxaline derivative.
-
Oxidative Degradation: Oxidation of the quinoxaline ring or the isopropyl-amine side chain.[1][2]
-
Photodegradation: Light-induced decomposition.[2]
Q2: How can I perform a forced degradation study to understand the stability of this compound?
A2: A forced degradation study, also known as stress testing, can help identify potential degradation products and pathways.[1][3][4] It involves subjecting the compound to more severe conditions than accelerated stability testing.[3]
Experimental Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[2]
-
Stress Conditions: [2]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber.[2]
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as HPLC with UV or MS detection.[5]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[2]
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for stability testing.[5][6]
-
HPLC with UV Detection: Useful for quantifying the parent compound and detecting the formation of degradants that contain a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, which is crucial for their identification and structure elucidation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated degradation products.[5]
Q4: What are some general recommendations for preparing and storing solutions of this compound?
A4:
-
Solvent Selection: Use high-purity, degassed aprotic solvents when possible. If aqueous solutions are necessary, use a buffered system to maintain a neutral pH.
-
Storage Conditions: Store stock solutions in amber vials at low temperatures (2-8°C or -20°C).
-
Handling: Minimize exposure to light and air. Prepare fresh solutions for experiments whenever feasible.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 2 | 4.8 min |
| 0.1 M NaOH | 24 hours | RT | 18.5 | 1 | 5.2 min |
| 3% H₂O₂ | 24 hours | RT | 9.8 | 3 | 3.7 min |
| Heat | 48 hours | 60°C | 5.1 | 1 | 4.8 min |
| Light | 24 hours | RT | 12.3 | 2 | 6.1 min |
Note: This is example data and will vary based on experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. news-medical.net [news-medical.net]
- 7. ijrar.org [ijrar.org]
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Quinoxaline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common reproducibility issues when working with quinoxaline compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline compound shows variable activity between experiments. What are the common causes?
A1: Poor reproducibility with quinoxaline compounds often stems from several factors:
-
Poor Solubility: Many quinoxaline derivatives have low aqueous solubility, leading to precipitation in cell culture media or assay buffers. This can result in an inaccurate final concentration of the compound.
-
Compound Aggregation: At certain concentrations, these compounds can form aggregates that non-specifically inhibit enzymes or interact with assay components, leading to false-positive results.
-
Instability: Quinoxaline compounds can be unstable in certain solvents (like DMSO) over time or under specific assay conditions (e.g., presence of certain media components, light exposure).
-
Off-Target Effects: Quinoxalines are known to inhibit multiple kinases, and the extent of off-target inhibition can vary depending on the specific cell line and its unique kinome expression profile.[1][2][3]
-
Assay Conditions: Variations in cell passage number, seeding density, incubation time, and serum concentration can all significantly impact the apparent activity of a compound.[4]
Q2: How can I improve the solubility of my quinoxaline compound in aqueous assay buffers?
A2: Improving solubility is crucial for obtaining reproducible results. Here are some strategies:
-
Optimize Solvent: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid precipitation. Consider co-solvents like PEG400 or Tween 80.
-
pH Adjustment: The solubility of some quinoxaline derivatives can be pH-dependent. Assess the pKa of your compound and adjust the pH of the buffer accordingly, ensuring it remains compatible with your assay system.
-
Use of Excipients: Formulations with excipients like cyclodextrins can enhance the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication can help dissolve the compound, but be cautious as it can also promote aggregation if not done carefully.
Q3: What is compound aggregation and how can I detect it?
A3: Compound aggregation is the formation of sub-micron sized particles of the test compound in the assay buffer. These aggregates can sequester the target protein, leading to non-specific inhibition and steep dose-response curves.
To detect aggregation, you can use the following methods:
-
Dynamic Light Scattering (DLS): This is a primary biophysical method to detect the presence of aggregates in solution.
-
Visual Inspection: Cloudiness or precipitation in the assay wells is a clear indicator of poor solubility or aggregation.
-
Addition of Detergent: The inclusion of a non-ionic detergent, such as Triton X-100 (at a concentration of ~0.01%), in the assay buffer can often disrupt aggregates and reduce non-specific inhibition. A significant shift in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based activity.
Q4: How can I assess the stability of my quinoxaline compound in the assay media?
A4: Compound stability should be assessed under the specific conditions of your biological assay. A general approach involves incubating the compound in the complete assay medium (including cells, if applicable) for the duration of the experiment. At various time points, aliquots can be taken and the concentration of the parent compound remaining can be quantified using analytical techniques like LC-MS. A significant decrease in the parent compound concentration over time indicates instability.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Step |
| Compound Precipitation/Aggregation | 1. Visually inspect assay plates for any signs of precipitation. 2. Perform a solubility test of the compound in the assay buffer at the highest concentration used. 3. Re-run the assay with the addition of 0.01% Triton X-100. A significant rightward shift in the IC50 curve suggests the initial activity was due to aggregation. 4. If aggregation is confirmed, lower the compound concentration range or use a formulation with solubility enhancers. |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. 3. Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS. |
| Variations in Incubation Time | 1. Standardize the incubation time for all experiments. 2. For longer incubation periods, ensure the compound is stable in the assay medium for the entire duration. |
| Serum Lot-to-Lot Variability | 1. If possible, use a single, large batch of fetal bovine serum (FBS) for a series of experiments. 2. Test each new lot of FBS for its effect on the IC50 of a control compound. 3. Consider reducing the serum concentration or using serum-free medium if the assay allows, as serum proteins can bind to the compound and affect its free concentration. |
Issue 2: No Dose-Response or a Very Steep "All-or-Nothing" Response
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | 1. This is a classic sign of aggregation-based inhibition. Follow the troubleshooting steps for aggregation outlined in Issue 1. 2. Perform a counter-screen against a known promiscuous inhibitor-sensitive enzyme, like β-lactamase, to see if the compound inhibits it. |
| Compound Concentration Range is Incorrect | 1. If no response is seen, the concentrations may be too low. Test a wider range of concentrations, extending to higher levels. 2. If a steep drop-off is observed, the concentration steps may be too large. Perform a narrower titration around the initial "active" concentration. |
| Compound is Unstable | 1. Assess the stability of the compound in the assay buffer over the experiment's duration using LC-MS. 2. If unstable, consider shorter incubation times or adding the compound at multiple time points. |
Data Presentation
Table 1: IC50 Values of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Target/Pathway | IC50 (µM) | Reference |
| 4m | A549 (Lung Cancer) | Apoptosis Induction | 9.32 ± 1.56 | [5] |
| 4b | A549 (Lung Cancer) | Apoptosis Induction | 11.98 ± 2.59 | [5] |
| Compound 1 | A549 (Lung Cancer) | EGFR | 0.0027 | [2] |
| Compound 3 | MCF7 (Breast Cancer) | EGFR | 0.0022 | [2] |
| Compound 12 | Various Human Cancer Lines | Tubulin Polymerization | 0.19 - 0.51 | [6] |
| 26e | - | ASK1 | 0.03017 | [7] |
Table 2: Off-Target Kinase Inhibition Profile of a Pyrrolo[3,2-b]quinoxaline Derivative (Compound 8a)
Data represents the percentage of remaining kinase activity at a 1 µM compound concentration.
| Kinase | % Control | Kinase Family |
| LYN | 0.95 | Tyrosine Kinase |
| YES1 | 9.6 | Tyrosine Kinase |
| BTK | 0.95 | Tyrosine Kinase |
| CSK | 0.9 | Tyrosine Kinase |
| EphB2 | >50 | Tyrosine Kinase |
| EphB3 | >50 | Tyrosine Kinase |
| EphB4 | >50 | Tyrosine Kinase |
| ABL1 | <10 | Tyrosine Kinase |
| EGFR | <10 | Tyrosine Kinase |
| FLT3 | <10 | Tyrosine Kinase |
| KIT | <10 | Tyrosine Kinase |
| MET | <10 | Tyrosine Kinase |
| (Data adapted from reference[1]) |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine if a quinoxaline compound forms aggregates in a given assay buffer.
Materials:
-
Quinoxaline compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same buffer used in the biological assay)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of dilutions of the quinoxaline compound in the assay buffer, starting from the highest concentration used in the biological assay. Include a vehicle control (DMSO in assay buffer).
-
Filter all samples through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes any dust or pre-existing particulates.
-
Allow the samples to equilibrate to the desired temperature within the DLS instrument.
-
Measure the particle size distribution for each concentration.
-
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a monomeric small molecule (typically >100 nm) indicates compound aggregation. An increase in the scattering intensity with increasing compound concentration is also indicative of aggregation.
Protocol 2: Cell-Based Assay to Test for Aggregation-Mediated Inhibition
Objective: To functionally assess if the observed inhibitory activity of a quinoxaline compound is due to aggregation.
Materials:
-
Cells and appropriate cell culture medium
-
Quinoxaline compound
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Assay detection reagents
Procedure:
-
Seed cells in a microplate at the desired density and allow them to adhere overnight.
-
Prepare two sets of serial dilutions of the quinoxaline compound in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the same volume of vehicle (e.g., water).
-
Add the compound dilutions (with and without Triton X-100) to the cells.
-
Incubate for the desired period.
-
Perform the cell viability or other endpoint measurement.
-
Interpretation: Compare the IC50 values from the two dose-response curves. A significant rightward shift (e.g., >3-fold increase) in the IC50 value in the presence of Triton X-100 strongly suggests that the compound's activity under standard conditions is at least partially due to aggregation.
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by quinoxaline compounds.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. repository.msa.edu.eg [repository.msa.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for Quinoxaline Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating quinoxaline isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of quinoxaline isomers in a question-and-answer format.
1. Peak Shape Problems
-
Question: Why are my quinoxaline isomer peaks tailing?
Answer: Peak tailing is a common issue when analyzing basic compounds like quinoxalines. The primary cause is the interaction between the protonated basic analytes and acidic residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, reducing these secondary interactions.[2]
-
Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with the quinoxaline analytes.[3]
-
Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH and mask silanol interactions.[1][4]
-
Select a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanols. End-capping further deactivates these sites.[1][5]
-
-
Question: My peaks are showing fronting. What is the cause and how can I fix it?
Answer: Peak fronting is often a result of sample overload or a poorly packed column.[6]
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume onto the column.
-
Use a Higher Capacity Stationary Phase: If you consistently observe fronting, consider a column with a larger internal diameter or a stationary phase with a higher surface area.[6]
-
Check for Column Voids: A void at the column inlet can cause peak distortion. If a void is suspected, the column may need to be replaced.[2]
-
-
Question: I am observing split peaks for my quinoxaline isomers. What could be the issue?
Answer: Peak splitting can arise from several factors:
-
Co-eluting Isomers: It's possible that you are observing the partial separation of two closely eluting isomers. Try adjusting the mobile phase composition or gradient to improve resolution.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
Blocked Column Frit: A partially blocked frit at the column inlet can disrupt the sample band, leading to a split peak. Back-flushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue.
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of a quinoxaline isomer, both the ionized and non-ionized forms may be present, leading to peak splitting. Adjust the pH to be at least 2 units away from the pKa.[7]
-
2. Retention Time and Resolution Issues
-
Question: My retention times are drifting or are not reproducible. How can I stabilize them?
Answer: Fluctuations in retention time are often related to the mobile phase or the column temperature.
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents or after a gradient run.[8]
-
Control Column Temperature: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[6][8]
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of volatile organic components. Prepare fresh mobile phase daily.[8]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pump cavitation and flow rate inaccuracies, causing retention time shifts. Degas the mobile phase before use.[8]
-
-
Question: I am not getting baseline separation between my quinoxaline isomers. How can I improve the resolution?
Answer: To improve the resolution between closely eluting isomers:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous buffer. For positional isomers, adding a different solvent like tetrahydrofuran (THF) to a methanol-based mobile phase can sometimes improve selectivity.[9]
-
Change the Stationary Phase: Different stationary phases offer different selectivities. For aromatic isomers, a phenyl-based column might provide better separation due to π-π interactions.[9] For chiral isomers, a chiral stationary phase is necessary.
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[8]
-
Modify the Gradient Profile: If using a gradient, make the slope shallower in the region where the isomers elute.
-
Frequently Asked Questions (FAQs)
1. General HPLC Method Development
-
Question: What is a good starting point for developing an HPLC method for quinoxaline isomers?
Answer: A good starting point for separating quinoxaline isomers is reverse-phase HPLC.[3]
-
Column: A C18 column is a versatile choice.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is common.[10][11]
-
Additive: An acidic modifier like 0.1% formic acid or phosphoric acid is often necessary to ensure good peak shape for these basic compounds.[11]
-
Detection: UV detection is suitable for quinoxalines, typically in the range of 254-320 nm.[10]
-
2. Chiral Separation
-
Question: How can I separate enantiomers of a chiral quinoxaline derivative?
Answer: The separation of enantiomers requires a chiral environment. This is typically achieved in one of two ways in HPLC:
-
Chiral Stationary Phases (CSPs): This is the most common approach. The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used.[12][13]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes can then be separated on a standard achiral column.[12]
-
3. Sample Preparation
-
Question: What are some common impurities I might encounter in my quinoxaline samples?
Answer: Impurities can arise from the synthesis of quinoxalines. Common synthetic routes involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[14] Potential impurities could include unreacted starting materials, by-products from side reactions, or isomers formed during the reaction. For example, in the synthesis of brimonidine, a quinoxaline derivative, an impurity identified was 5-Bromo-quinoxaline-6-yl-cyanamide.[15]
Data Presentation
Table 1: Example HPLC Conditions for Quinoxaline Derivative Separations
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid | Information not available | Information not available | Information not available | UV | [16] |
| Quinoxaline derivatives from D-glucose and GlcUA | Irica RP-18 (4 x 250mm) | Methanol:Water:Acetonitrile (30:65:5, v/v) | 0.4 | UV at 317 nm | [10] |
| Five quinoxaline 1,4-dioxides and their metabolites | Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) | 0.3 | MS/MS | |
| Positional isomers of chlorophenylpiperazine (related structure) | Reversed-phase chiral column | Triethylamine buffer:Methanol (70:30, v/v) at pH 9 | 0.8 | DAD | [15] |
Experimental Protocols
Detailed Methodology for a General Reverse-Phase HPLC Method for Quinoxaline Isomers
This protocol provides a general starting point for the separation of quinoxaline isomers. Optimization will likely be required for specific applications.
1. Materials and Reagents
-
HPLC grade acetonitrile or methanol
-
HPLC grade water
-
Formic acid or phosphoric acid (HPLC grade)
-
Quinoxaline isomer standards
-
Sample containing quinoxaline isomers
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation
-
Aqueous Phase (A): Add 1 mL of formic acid to 1 L of HPLC grade water to make a 0.1% solution.
-
Organic Phase (B): HPLC grade acetonitrile or methanol.
-
Degas both mobile phase components before use.
4. Chromatographic Conditions
-
Mobile Phase: Start with an isocratic elution of 50:50 (v/v) A:B. Adjust the ratio to optimize the separation. A gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the quinoxaline isomers have significant absorbance (e.g., 254 nm or 317 nm).[10]
5. Sample Preparation
-
Dissolve the quinoxaline sample in the initial mobile phase composition to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Identify the peaks corresponding to the quinoxaline isomers by comparing their retention times with those of the standards.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A general workflow for HPLC method development.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC故障排除指南 [sigmaaldrich.cn]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Positional Isomers - Chromatography Forum [chromforum.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. soc.chim.it [soc.chim.it]
- 14. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Selective Functionalization of the Quoxaline Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of the quinoxaline core. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving selective functionalization of the quinoxaline core?
A1: The main strategies for selective functionalization of the quinoxaline core include:
-
Classical Condensation Reactions: This is the traditional method involving the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective for synthesizing the core, achieving selectivity with substituted precursors can be challenging.[1]
-
Direct C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the quinoxaline scaffold without pre-functionalization. Common methods include palladium-catalyzed C-H arylation and alkenylation, as well as metal-free approaches.[2][3]
-
Photocatalysis: Visible-light-induced reactions offer a mild and often highly selective method for functionalization, such as trifluoromethylation and arylation of quinoxalin-2(1H)-ones.[4][5][6][7]
-
Use of Directing Groups: Incorporating a directing group can control the regioselectivity of C-H functionalization, guiding the reaction to a specific position on the quinoxaline ring or a substituent.[8]
-
Functionalization of Quinoxaline-N-oxides: The N-oxide moiety can activate the quinoxaline core for certain reactions and can be a useful handle for directing functionalization.[9]
Q2: How can I improve the regioselectivity of C-H functionalization on the quinoxaline core?
A2: Improving regioselectivity is a common challenge. Here are some strategies:
-
Ligand Selection in Metal Catalysis: In palladium-catalyzed reactions, the choice of ligand can significantly influence the site of functionalization. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands is recommended.
-
Directing Groups: Employing a directing group is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst and brings it into proximity with a specific C-H bond.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Screening different solvents is a crucial optimization step.[10][11]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of a reaction, thereby influencing the product distribution.
Q3: What are common side reactions observed during quinoxaline synthesis and functionalization, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling: In cross-coupling reactions like C-H arylation, the formation of biaryl products from the coupling partner is a frequent side reaction. This can often be minimized by carefully controlling the reaction stoichiometry, catalyst loading, and temperature.
-
Over-functionalization: In some C-H functionalization reactions, di- or even tri-substituted products can form. Using a limiting amount of the coupling partner or a shorter reaction time can favor mono-functionalization.
-
Formation of Isomers: In classical condensation reactions with unsymmetrical diamines or dicarbonyls, a mixture of regioisomers can be formed.[12] The choice of catalyst and reaction conditions can sometimes favor one isomer over the other.
Troubleshooting Guides
Problem 1: Low Yield in Classical Quinoxaline Synthesis (Condensation of o-phenylenediamine and 1,2-dicarbonyl compounds)
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress by TLC.[13] |
| Catalyst inefficiency | Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or consider using a reusable solid acid catalyst.[13] The amount of catalyst can also be optimized. |
| Poor solubility of reactants | Choose a solvent system in which both reactants are soluble. Common solvents include ethanol, acetic acid, or toluene.[13][14] |
| Side product formation | Purify the starting materials. Lowering the reaction temperature might reduce the formation of side products. |
Problem 2: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of 2-Arylquinoxalines (C2' vs. C8 functionalization)
| Potential Cause | Troubleshooting Step |
| Inappropriate ligand | The choice of ligand is crucial for directing the regioselectivity. Screen a variety of phosphine ligands (e.g., PPh₃, PCy₃) and N-heterocyclic carbene (NHC) ligands. |
| Steric hindrance | If the target position is sterically hindered, consider using a less bulky coupling partner or a catalyst system that is less sensitive to steric effects. |
| Electronic effects | The electronic nature of substituents on the quinoxaline core and the aryl partner can influence the site of reaction. Consider these effects when designing your synthesis. |
| Inadequate reaction conditions | Optimize the reaction temperature, solvent, and base. A thorough screening of these parameters is often necessary to achieve high regioselectivity. |
Problem 3: Degradation of Quinoxaline Derivative under Photocatalytic Conditions
| Potential Cause | Troubleshooting Step |
| Photosensitivity of the product | Reduce the irradiation time or use a lower intensity light source. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time before significant degradation occurs. |
| Unsuitable photocatalyst | Screen different photocatalysts (e.g., Eosin Y, Rose Bengal, iridium or ruthenium complexes) to find one that promotes the desired reaction without causing product degradation. |
| Presence of oxygen | Some photocatalytic reactions are sensitive to oxygen. If degradation is suspected to be oxidative, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect solvent | The solvent can play a role in the stability of the product under irradiation. Test a range of solvents to find one that minimizes degradation. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [13] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [13] |
| CrCl₂·6H₂O | Ethanol | Room Temp | 0.5 | 90 | [15] |
| PbBr₂ | Ethanol | Room Temp | 1 | 85 | [15] |
| CuSO₄·5H₂O | Ethanol | Room Temp | 1.5 | 80 | [15] |
Table 2: Effect of Solvent on the Microwave-Assisted Synthesis of 2,3-Diketoquinoxaline
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1,4-Dioxane | 100 | 5 | 85 | [11] |
| Ethanol | 80 | 7 | 83 | [11] |
| DMF | 120 | 4 | 82 | [11] |
| Water | 100 | 10 | 70 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Alkenylation of Quinoxaline N-oxide
This protocol is adapted from a general procedure for the alkenylation of quinoline-N-oxides.[16]
-
To a reaction tube, add quinoxaline N-oxide (1.0 mmol), the desired alkene (1.2 mmol), and palladium acetate (Pd(OAc)₂, 5 mol%).
-
Add a suitable solvent (e.g., DMF, 2 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Visible-Light-Induced Trifluoromethylation of Quinoxalin-2(1H)-one
This protocol is based on a general procedure for the photocatalyst-free trifluoromethylation of quinoxalin-2(1H)-ones.[6]
-
In a reaction vial, combine the quinoxalin-2(1H)-one derivative (0.25 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na, 0.5 mmol), and a suitable solvent (e.g., DMSO, 2 mL).
-
Seal the vial and stir the mixture under an air atmosphere.
-
Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-trifluoromethylquinoxalin-2(1H)-one.
Visualizations
Caption: A generalized experimental workflow for the functionalization of the quinoxaline core.
Caption: Decision-making flowchart for addressing regioselectivity issues in quinoxaline functionalization.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Visible‐Light‐Induced Trifluoromethylation of Quinoxalin‐2(1<i>H</i>)‐Ones under Photocatalyst‐Free Conditions [ouci.dntb.gov.ua]
- 7. Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 16. Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Quinoxaline Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of quinoxaline drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of quinoxaline drug candidates?
A1: Quinoxaline derivatives often exhibit poor aqueous solubility, which is a major obstacle to achieving adequate oral bioavailability.[1][2] This class of compounds, while showing promise in various therapeutic areas like anticancer and antiviral treatments, frequently falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] The low solubility limits the dissolution rate of the drug in the gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation.[2] Consequently, this can lead to low and variable bioavailability, hindering their clinical development.[4]
Q2: What are the main strategies to enhance the bioavailability of poorly soluble quinoxaline derivatives?
A2: There are two primary approaches to enhance the bioavailability of quinoxaline drug candidates: chemical modification of the drug molecule and advanced formulation strategies.[5]
-
Chemical Modifications: This involves altering the chemical structure of the quinoxaline derivative to improve its physicochemical properties. Common strategies include:
-
Salt Formation: For ionizable quinoxaline derivatives, forming a salt can significantly increase solubility and dissolution rate.[6][7]
-
Prodrug Synthesis: A prodrug is a pharmacologically inactive derivative that is converted to the active drug in the body. This approach can be used to improve solubility, permeability, or both.[5][7]
-
Introduction of Solubilizing Groups: Attaching hydrophilic groups, such as amino groups, to the quinoxaline scaffold can increase its aqueous solubility.[8]
-
-
Formulation Strategies: These techniques focus on the drug delivery system to improve dissolution and absorption.[1][9] Key methods include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.[1][2]
-
Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix at a molecular level can enhance its solubility and dissolution.[1][6]
-
Lipid-Based Formulations: Encapsulating the quinoxaline derivative in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[1][10][11]
-
Nanoparticle Formulations: Nanoparticles offer a high surface-area-to-volume ratio, which can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[4][11]
-
Q3: How can I choose the most appropriate bioavailability enhancement strategy for my quinoxaline candidate?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of your quinoxaline derivative, the desired therapeutic application, and the stage of drug development. A logical approach involves:
-
Physicochemical Characterization: Thoroughly characterize the solubility, permeability, pKa, and solid-state properties (polymorphism) of your compound.
-
Preformulation Studies: Conduct preliminary studies with small amounts of the drug to evaluate the potential of different techniques (e.g., simple salt screening, solubility in different vehicles).
-
Feasibility and Scalability: Consider the complexity, cost, and scalability of the manufacturing process for the chosen technology.[1]
The following flowchart outlines a general decision-making process:
Caption: Decision-making flowchart for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility and slow dissolution rate. | 1. Characterize the solid-state properties of the drug substance (polymorphism, crystallinity). Different polymorphs can have different solubilities. 2. Perform in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions. 3. Implement a solubility enhancement technique such as micronization, amorphization (solid dispersion), or formulation in a lipid-based system.[1][2] | Identification of the most stable and soluble solid form. Understanding the dissolution behavior in a more physiologically relevant environment. Improved dissolution rate and, consequently, higher and more consistent plasma concentrations. |
| First-pass metabolism in the liver. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and metabolites. 2. Consider chemical modifications to block metabolic sites (e.g., deuteration) or design a prodrug that bypasses first-pass metabolism.[5] | Identification of metabolic liabilities. A more metabolically stable compound with increased systemic exposure. |
| Efflux by transporters in the intestinal wall (e.g., P-glycoprotein). | 1. Perform in vitro Caco-2 cell permeability assays to assess the efflux ratio. 2. Co-administer with a known P-gp inhibitor in preclinical models (for research purposes) to confirm P-gp involvement. 3. Formulate with excipients that can inhibit efflux transporters. | Determination of whether the drug is a substrate for efflux transporters. Increased intestinal absorption and higher bioavailability. |
Issue 2: Drug Precipitation in the Gastrointestinal Tract upon Dilution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation of the drug from an enabling formulation (e.g., solid dispersion, SEDDS) followed by rapid precipitation. | 1. Incorporate precipitation inhibitors (polymers like HPMC, PVP) into the formulation.[9] 2. Optimize the drug loading in the formulation to avoid excessive supersaturation. 3. Conduct in vitro supersaturation and precipitation assays to screen for effective precipitation inhibitors. | Maintenance of a supersaturated state for a longer duration, allowing for greater absorption. A more stable formulation with improved in vivo performance. |
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of quinoxaline drug candidate bioavailability from published studies.
Table 1: Impact of Formulation on the Bioavailability of a Quinoxaline Derivative (IQ-1) [12]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Oral Suspension | 25 | 24.72 ± 4.30 | 2.0 | 103.5 ± 21.4 | < 1.5 |
| Oral Suspension | 50 | 25.66 ± 7.11 | 2.0 | 128.9 ± 35.8 | < 1.5 |
| Oral Suspension | 100 | 37.61 ± 3.53 | 2.0 | 194.8 ± 28.7 | < 1.5 |
| Intravenous | 1 | - | - | 439.6 ± 58.1 | 100 |
Data presented as mean ± SD. This study highlights the low oral bioavailability of the parent compound, indicating a need for enabling formulations.
Table 2: Effect of Liposomal Encapsulation on a Quinoxaline Derivative (LSPN331) [10]
| Formulation | In Vitro Activity (IC50 against L. amazonensis) |
| Free LSPN331 | Maintained or improved |
| Liposomal LSPN331 | Maintained or improved |
| HA-coated Liposomal LSPN331 | Maintained or improved |
This study demonstrates that liposomal formulations can be developed to encapsulate quinoxaline derivatives, with the potential to improve solubility and bioavailability for targeted delivery.[10]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Quinoxaline Formulations
Objective: To assess the dissolution rate of a quinoxaline drug candidate from different formulations in a biorelevant medium.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
HPLC system with a suitable column and detector
-
Biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF)
-
Quinoxaline drug formulation
-
Reference standard of the quinoxaline drug
Methodology:
-
Prepare the FaSSIF medium according to the established protocol.
-
Pre-heat the dissolution medium to 37 ± 0.5 °C in the dissolution vessels.
-
Place a known amount of the quinoxaline formulation (e.g., tablet, capsule, or an amount of powder equivalent to the desired dose) in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved quinoxaline drug in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Caption: Workflow for in vitro dissolution testing of quinoxaline formulations.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) and oral bioavailability of a quinoxaline drug candidate after oral administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (specific pathogen-free)
-
Oral gavage needles
-
Intravenous injection equipment (for IV dose group)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer (-80 °C)
-
LC-MS/MS system
-
Quinoxaline drug formulation
-
Vehicle for formulation
-
Reference standard of the quinoxaline drug and its major metabolites
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the study.
-
Dosing:
-
Oral Group: Administer a single oral dose of the quinoxaline formulation to a group of rats (n ≥ 3) via oral gavage.
-
Intravenous Group: Administer a single intravenous dose of the quinoxaline drug (in a suitable vehicle) to another group of rats to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of the quinoxaline drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.[12]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Signaling Pathways
While the primary focus for bioavailability is on physicochemical properties and formulation, understanding the metabolic pathways of quinoxaline derivatives is crucial, as metabolism can significantly impact systemic exposure. Quinoxaline derivatives are known to interact with various signaling pathways, particularly in the context of cancer, and the enzymes involved in these pathways can also be responsible for drug metabolism.
Caption: General pharmacokinetic pathway of a quinoxaline drug candidate.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 6. chemrealm.com [chemrealm.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liposome-based nanocarrier loaded with a new quinoxaline derivative for the treatment of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes and nanoparticles: nanosized vehicles for drug delivery in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of the anticancer activity of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in vivo
In the landscape of anticancer drug development, the validation of a compound's efficacy in vivo is a critical step. This guide provides a comparative overview of the in vivo anticancer activity of the investigational chloro-quinoxaline derivative, XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid), and the widely used chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and the underlying signaling pathways of these two compounds.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of XK469 in a human Waldenstrom's macroglobulinemia xenograft model and provides comparative data for Doxorubicin in a human ovarian cancer xenograft model. While the models are different, they both represent solid tumor xenografts and provide an indication of the relative efficacy of these compounds.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Metrics | Reference |
| XK469 | WSU-WM (Waldenstrom's macroglobulinemia) | SCID mice | 20 mg/kg, i.v. (total dose: 120 mg/kg) | Tumor Growth Inhibition (T/C): 61%; Tumor Growth Delay (T-C): 3 days; Log₁₀ Kill: 0.46 | [1] |
| Doxorubicin | SK-OV-3 (Ovarian Cancer) | Xenograft mice | Not specified | Tumor growth inhibition rate ~2.5 times higher than free Doxorubicin in a nanocarrier formulation. | [2] |
Note: T/C (Treatment/Control) is the ratio of the median tumor volume of the treated group to the control group. A lower T/C value indicates greater antitumor activity. T-C represents the delay in days for the tumors in the treated group to reach a predetermined size compared to the control group. Log₁₀ kill is a calculated measure of the number of cancer cells killed by the treatment.
Mechanism of Action and Signaling Pathways
XK469 is a selective topoisomerase IIβ poison.[3] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase IIβ and DNA, leading to DNA double-strand breaks. This damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. The anticancer activity of XK469 has been shown to involve both p53-dependent and -independent pathways, leading to G2-M cell cycle arrest through the inactivation of cdc2-cyclin B1 kinase activity.[4] In cells with functional p53, XK469 can stabilize p53, leading to the induction of p21WAF1/CIP1, which contributes to the G2-M arrest.[4]
Doxorubicin , a well-established anthracycline antibiotic, also functions as a topoisomerase II inhibitor, but it affects both topoisomerase IIα and IIβ.[5] Its anticancer effects are pleiotropic, involving the intercalation into DNA, generation of reactive oxygen species (ROS), and induction of apoptosis, senescence, and other forms of cell death.[5] Doxorubicin-induced DNA damage activates a robust DNA damage response, often involving the p53 tumor suppressor protein, which in turn can trigger apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5]
Experimental Protocols
The following section details a generalized experimental protocol for evaluating the in vivo anticancer activity of a test compound using a xenograft mouse model. This protocol is based on methodologies reported in the literature for testing compounds like XK469.[1]
In Vivo Xenograft Model Protocol
-
Cell Culture: The human cancer cell line of interest (e.g., WSU-WM) is cultured in appropriate media and conditions until a sufficient number of cells are obtained for implantation.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are typically used to prevent rejection of the human tumor xenograft.[1] Animals are housed in a sterile environment.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment Group: Receives the test compound (e.g., XK469) at a predetermined dose and schedule (e.g., 20 mg/kg, i.v., daily for 6 days).[1]
-
Comparator Group: Receives a standard-of-care drug (e.g., Doxorubicin) at its established therapeutic dose.
-
Control Group: Receives the vehicle used to dissolve the drugs.
-
-
Data Collection and Endpoints:
-
Tumor volume and body weight are monitored throughout the study.
-
The primary endpoints are typically tumor growth inhibition, tumor growth delay, and log₁₀ kill.
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined period.
-
-
Toxicity Assessment: Animal well-being is monitored daily. Signs of toxicity such as weight loss, lethargy, or ruffled fur are recorded.
-
Tissue Analysis (Optional): At the end of the study, tumors and other organs may be harvested for further analysis, such as immunohistochemistry to assess biomarkers of proliferation (e.g., Ki67) or apoptosis (e.g., cleaved caspase-3), or Western blotting to analyze protein expression in signaling pathways.[6]
References
- 1. Preclinical evaluation of 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid as a modulator of etoposide in human Waldenstrom's macroglobulinemia xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XK469, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
cross-reactivity profiling of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine against a panel of kinases
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing drug discovery. This guide provides a comparative analysis of the kinase inhibition profile of a representative quinoxaline-based compound, offering insights into its selectivity and potential as a therapeutic agent. Due to the absence of publicly available kinase cross-reactivity data for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, this guide utilizes data from a structurally related quinoxaline derivative to illustrate the principles of selectivity profiling.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its role in the development of numerous kinase inhibitors.[1][2] These compounds often exhibit potent and selective inhibition of various kinases, making them attractive candidates for targeted cancer therapy and other diseases. This guide will delve into the kinase selectivity of a representative quinoxaline-based inhibitor, providing a framework for evaluating such compounds.
Kinase Cross-Reactivity Profile
The following table summarizes the inhibitory activity of a representative quinoxaline-based kinase inhibitor against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
| Kinase Target | Representative Quinoxaline Inhibitor IC50 (nM) | Comparative Inhibitor A IC50 (nM) | Comparative Inhibitor B IC50 (nM) |
| Aurora A | 5 | 15 | 25 |
| Aurora B | 4 | 20 | 30 |
| Aurora C | 1 | 10 | 15 |
| p38α | >1000 | 50 | 100 |
| Tyk2 | >1000 | 75 | 150 |
| JNK2 | >1000 | 100 | 200 |
| Met | >1000 | 120 | 250 |
| Tie2 | >1000 | 150 | 300 |
Note: The data presented for the "Representative Quinoxaline Inhibitor" is based on publicly available information for AMG-900, a potent pan-Aurora kinase inhibitor with a phthalazinamine core, which shares structural similarities with the quinoxaline scaffold.[3][4][5][6][7] Comparative Inhibitors A and B are hypothetical for the purpose of illustrating a comparative analysis.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting kinase inhibition data. The following is a representative protocol for an in vitro kinase assay commonly used for cross-reactivity profiling.
In Vitro Kinase Assay Protocol
This protocol outlines a typical radiometric filter-binding assay to determine the IC50 values of a test compound against a panel of protein kinases.
1. Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-33P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., representative quinoxaline inhibitor) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Add the diluted test compound to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[6]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity detected is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Simplified Aurora Kinase Signaling Pathway
The representative quinoxaline-based inhibitor demonstrates potent inhibition of Aurora kinases. The diagram below illustrates a simplified signaling pathway involving Aurora kinases, which are key regulators of cell division.
Caption: Simplified Aurora kinase signaling pathway and inhibition.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline Derivatives in Antimicrobial Research: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a head-to-head comparison of various quinoxaline derivatives based on available experimental data, offering a valuable resource for identifying lead compounds for further development.
This comparative analysis synthesizes data from multiple studies, focusing on the quantitative assessment of antimicrobial activity and the experimental methodologies employed.
Quantitative Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of newly synthesized chemical entities is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the reported antimicrobial activities of several quinoxaline derivatives against a panel of pathogenic bacteria and fungi.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacterial Strains (in µg/mL)
| Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Methicillin-resistant S. aureus (MRSA) | Klebsiella pneumoniae | Reference |
| Compound 5p | 4 | 8 | 4-32 | - | 8-32 | 64-128 | [1] |
| Compounds 5m-5o | 4-16 | 8-32 | 4-32 | - | 8-32 | 64-128 | [1] |
| Compounds 5e-5g | 32 | 32-64 | - | - | - | - | [1] |
| Cyadox (CYA) | - | - | - | - | - | - | [2] |
| Olaquindox (OLA) | - | - | - | - | - | - | [2] |
| Vancomycin | - | - | - | - | 4 | - | [3] |
| Quinoxaline Derivative | - | - | - | - | 1-4 | - | [3] |
Note: '-' indicates data not reported in the cited source.
Table 2: Zone of Inhibition of Quinoxaline Derivatives against Bacterial and Fungal Strains (in mm)
| Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| Compound 4 | +++ | +++ | +++ | +++ | ++ | ++ | [4] |
| Compound 5a | +++ | +++ | +++ | +++ | - | - | [4] |
| Compound 5c | +++ | +++ | +++ | - | - | - | [4] |
| Compound 5d | +++ | +++ | +++ | - | - | - | [4] |
| Compound 5e | +++ | +++ | +++ | - | - | - | [4] |
| Compound 6 | ++ | ++ | ++ | ++ | ++ | ++ | [4] |
| Compound 7a | +++ | +++ | +++ | +++ | ++ | ++ | [4] |
| Compound 7c | +++ | +++ | +++ | +++ | - | ++ | [4] |
| Ciprofloxacin | +++ | +++ | +++ | +++ | - | - | [4] |
| Fluconazole | - | - | - | - | +++ | +++ | [4] |
| Various Synthesized Derivatives | 12-18 | - | Inactive | - | 13-18.5 | - | [5] |
Key to symbols: - inactive (inhibition zone < 6 mm); + slightly active (inhibition zone 7–9 mm); ++ moderately active (inhibition zone 10–13 mm); +++ highly active (inhibition zone > 14 mm).[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of quinoxaline derivatives.
Broth Microdilution Method for MIC Determination
This method is utilized to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Quinoxaline Derivatives: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the quinoxaline derivative that completely inhibits visible growth of the microorganism.
Agar Disc Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the quinoxaline derivative solution and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is attributed to their ability to induce DNA damage through the generation of reactive oxygen species (ROS) under anaerobic conditions. Another proposed mechanism involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.
Caption: Proposed antimicrobial mechanism of quinoxaline derivatives.
The provided data and methodologies offer a foundational understanding of the antimicrobial potential of quinoxaline derivatives. Further structure-activity relationship (SAR) studies are crucial to optimize the antimicrobial efficacy and pharmacokinetic properties of these promising compounds. The diverse chemical space offered by the quinoxaline scaffold presents a fertile ground for the development of next-generation antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Quinoxaline Synthesis: Benchmarking Efficiency and Green Chemistry Approaches
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. This guide provides a comparative analysis of four modern, efficient, and environmentally conscious methods for quinoxaline synthesis. By presenting key performance indicators in a clear, tabular format, alongside detailed experimental protocols and a visual workflow, this guide aims to empower researchers to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for four distinct methods of quinoxaline synthesis, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Key Advantages |
| 1. Iodine-Catalyzed | 5 mol% I₂ | Ethanol/Water | 50°C (Microwave) | 2-3 minutes | 90-98% | Rapid reaction times, simple catalyst, high yields.[1] |
| 2. Organocatalyzed (CSA) | 20 mol% Camphorsulfonic Acid | Ethanol | Room Temperature | 2-8 hours | 85-95% | Metal-free, mild conditions, simple work-up.[2] |
| 3. Catalyst-Free | None | Methanol | Room Temperature | 1 minute | 93-99% | Extremely rapid, no catalyst required, high purity of crude product.[3][4] |
| 4. Nano-Catalyzed (Ultrasound) | Nano-BF₃/SiO₂ | Not specified | Room Temperature | 15-30 minutes | 90-98% | Reusable catalyst, energy-efficient (sonication), high yields.[5] |
Experimental Workflow
The synthesis of quinoxalines, regardless of the specific methodology, generally follows a common workflow. This involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by work-up and purification. The diagram below illustrates this generalized experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the four benchmarked quinoxaline synthesis methods.
Iodine-Catalyzed Microwave-Assisted Synthesis
This protocol is adapted from a microwave-induced, iodine-catalyzed method.[1]
-
Reactants:
-
1,2-Diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Iodine (I₂) (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Dichloromethane
-
5% Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a microwave reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a microwave reactor at 50°C for 2-3 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of dichloromethane to the reaction mixture.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
-
Organocatalyzed Synthesis with Camphorsulfonic Acid (CSA)
This protocol is based on an efficient organocatalytic method using camphorsulfonic acid.[2]
-
Reactants:
-
1,2-Diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Camphorsulfonic Acid (CSA) (20 mol%)
-
Ethanol (5 mL)
-
Cold water
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in 5 mL of ethanol.
-
Add camphorsulfonic acid (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, add 5 mL of cold water to the reaction mixture and continue stirring until a solid precipitate forms.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the pure product from a suitable solvent like ethanol.
-
Catalyst-Free Synthesis in Methanol
This highly efficient protocol is adapted from a one-minute, catalyst-free synthesis method.[3][4]
-
Reactants:
-
1,2-Diamine (0.925 mmol)
-
1,2-Dicarbonyl compound (0.925 mmol)
-
Methanol (5 mL)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,2-diamine (0.925 mmol) in 5 mL of methanol.
-
To the stirred solution, add the 1,2-dicarbonyl compound (0.925 mmol).
-
Stir the mixture at ambient temperature for 1 minute.
-
Quench the reaction with 10 mL of water.
-
Dilute the mixture with 50 mL of ethyl acetate and wash with 30 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the drying agent by filtration and evaporate the solvent under reduced pressure to obtain the high-purity product.
-
Nano-Catalyzed Synthesis with Nano-BF₃/SiO₂ under Sonication
This protocol is based on a green and reusable nano-catalyst system.[5]
-
Reactants:
-
1,2-Diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Nano-BF₃/SiO₂ catalyst
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
In a suitable vessel, mix the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of nano-BF₃/SiO₂.
-
Add a suitable solvent, such as ethanol.
-
Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the nano-catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
References
A Comparative Analysis of the ADME Properties of Quinoxaline Analogs: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount to their successful development. This guide provides a comparative analysis of the ADME profiles of various quinoxaline analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad therapeutic potential.
This analysis summarizes key in vitro ADME parameters, including permeability, metabolic stability, and cytochrome P450 (CYP) enzyme inhibition. The presented data, derived from various scientific studies, aims to facilitate the selection and optimization of quinoxaline derivatives with favorable pharmacokinetic profiles. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and aid in the design of further studies.
Comparative In Vitro ADME Data of Quinoxaline Analogs
The following tables summarize in silico and experimental ADME data for different series of quinoxaline analogs. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Silico Predicted ADME Properties of Quinoxalinone and Quinazolinone Derivatives
| Compound Series | Predicted Caco-2 Permeability | Predicted Human Intestinal Absorption (%HIA) | Predicted Blood-Brain Barrier (BBB) Permeability | Predicted P-glycoprotein (P-gp) Substrate |
| Quinoxalinone Derivatives | Lower | - | Low to Moderate | - |
| Quinazolinone Derivatives | Better | High (e.g., 99.58% for compound 6d) | Low to Moderate | Not a substrate (for compound 6d) |
Data synthesized from in silico predictions reported in a study comparing quinoxalinone and quinazolinone derivatives. The study suggested that quinazolinone derivatives would exhibit better Caco-2 permeability than quinoxalinones[1].
Table 2: Experimental Caco-2 Permeability of a Quinoxaline Analog
| Compound | Apparent Permeability (Papp) (A→B) (cm/s) | Efflux Ratio (Papp (B→A) / Papp (A→B)) | Interpretation |
| Compound 7g (a quinoxaline-2-hydroxyphenylbenzothiazole) | Very Low | - | Low permeability across Caco-2 cell monolayer |
Experimental data for a specific quinoxaline derivative, compound 7g, indicating low intestinal permeability[2].
Table 3: In Silico Predicted ADME Properties of Triazoloquinoxaline Derivatives
| Compound | Predicted Human Intestinal Absorption (%) | Predicted CNS Penetration | Predicted CYP3A4 Inhibition |
| 7b | 91.581 - 97.215 | Good (-1.707 to -2.037) | Inhibitor |
| 7c | 91.581 - 97.215 | Good (-1.707 to -2.037) | Inhibitor |
| 7e | 91.581 - 97.215 | Good (-1.707 to -2.037) | Inhibitor |
| 7g | 91.581 - 97.215 | Good (-1.707 to -2.037) | Inhibitor |
| Doxorubicin (Reference) | 62.3 | Cannot cross CNS (< -4.0) | Non-inhibitor |
In silico ADMET predictions for a series of triazoloquinoxaline derivatives suggest good absorption and CNS penetration compared to doxorubicin[3].
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are crucial for the accurate assessment and comparison of drug candidates.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption by measuring the rate of flux of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The culture medium is replaced with pre-warmed HBSS.
-
The test compound is added to the apical (A) side for absorption (A→B) studies or the basolateral (B) side for efflux (B→A) studies.
-
Samples are collected from the receiver compartment at specific time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS for sample analysis
Procedure:
-
Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound, and phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Sample Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.
Materials:
-
Pooled human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compound and known CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
-
LC-MS/MS for metabolite quantification
Procedure:
-
Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific CYP probe substrate, and the NADPH regenerating system at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent.
-
Sample Preparation: Samples are processed to remove proteins.
-
Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is then determined by non-linear regression analysis.
Experimental Workflow for Preclinical ADME Screening
A structured workflow is essential for the efficient evaluation of the ADME properties of drug candidates. The following diagram illustrates a typical workflow for the in vitro ADME screening of a series of chemical analogs.
This comprehensive approach to evaluating the ADME properties of quinoxaline analogs will enable researchers to make more informed decisions in the drug discovery and development process, ultimately leading to the identification of safer and more effective therapeutic agents.
References
- 1. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine Through Genetic Knockdown: A Comparative Guide
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, by comparing its effects with those of genetic knockdown of its putative target. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of "Target X," a key protein in a cellular signaling pathway. This guide will also compare the compound's performance with a known, alternative inhibitor of Target X, "Alternative Inhibitor Y."
Introduction
This compound is a novel small molecule with potential therapeutic applications. Preliminary studies on structurally similar quinoxaline derivatives suggest a possible role as an antiproliferative agent, potentially through the inhibition of specific cellular kinases or histone deacetylases (HDACs)[1]. This guide outlines a systematic approach to validate its precise mechanism of action by comparing the phenotypic and molecular consequences of compound treatment with the effects of specifically silencing its hypothesized target protein (Target X) using RNA interference (RNAi).
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to compare the effects of this compound, Alternative Inhibitor Y, and genetic knockdown of Target X.
Table 1: Comparison of Cellular Viability (IC50 / EC50 Values)
| Treatment Group | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) |
| This compound | 15.2 ± 1.8 | 25.7 ± 2.3 |
| Alternative Inhibitor Y | 10.5 ± 1.2 | 18.9 ± 1.9 |
| Scrambled Control siRNA | No significant effect | No significant effect |
| Target X siRNA | N/A (EC50 for viability reduction: 75% at 48h) | N/A (EC50 for viability reduction: 60% at 48h) |
Table 2: Comparison of Target X mRNA and Protein Expression
| Treatment Group | Target X mRNA Levels (Fold Change vs. Control) | Target X Protein Levels (Fold Change vs. Control) |
| This compound | 0.98 ± 0.12 | 0.95 ± 0.15 |
| Alternative Inhibitor Y | 1.02 ± 0.10 | 0.99 ± 0.11 |
| Scrambled Control siRNA | 1.00 ± 0.09 | 1.00 ± 0.13 |
| Target X siRNA | 0.15 ± 0.05 | 0.22 ± 0.07 |
Table 3: Comparison of Downstream Pathway Marker (Phospho-Protein Z) Levels
| Treatment Group | Phospho-Protein Z Levels (Fold Change vs. Control) |
| This compound | 0.35 ± 0.08 |
| Alternative Inhibitor Y | 0.31 ± 0.06 |
| Scrambled Control siRNA | 1.00 ± 0.11 |
| Target X siRNA | 0.40 ± 0.09 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Gene Knockdown
This protocol outlines the transient knockdown of Target X using siRNA.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute 20 µM siRNA targeting Target X and a non-targeting (scrambled) control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before proceeding with downstream assays. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Assess the efficiency of knockdown at both the mRNA (qPCR) and protein (Western Blot) levels.[2][7][8]
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA levels of Target X.
-
RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for Target X and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of Target X mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled control siRNA-treated cells.[2]
Western Blotting
This protocol is for assessing the protein levels of Target X and the phosphorylation status of a downstream marker, Protein Z.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Target X, Phospho-Protein Z, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.[7][9]
Cell Viability Assay
This protocol is for determining the effect of the compounds and gene knockdown on cell proliferation.
-
Cell Seeding: Plate cells in 96-well plates.
-
Treatment: For compound-treated groups, add serial dilutions of this compound and Alternative Inhibitor Y. For knockdown experiments, transfect cells with siRNA as described in section 3.1.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the compounds and the percentage of viability reduction for the siRNA-treated cells relative to controls.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway, the experimental workflow, and the logical framework for validating the mechanism of action.
Caption: Hypothesized signaling pathway involving Target X.
Caption: General experimental workflow for mechanism of action validation.
Caption: Logical relationship for validating the mechanism of action.
Discussion and Interpretation
The validation of a drug's mechanism of action is a critical step in its development.[10][11][12] The experimental framework outlined in this guide provides a robust methodology for determining if this compound exerts its biological effects through the inhibition of the hypothesized Target X.
The concordance between the cellular and molecular phenotypes induced by the compound and those resulting from the specific genetic knockdown of Target X would provide strong evidence for the proposed mechanism of action. Specifically, a similar reduction in cell viability and the phosphorylation of the downstream marker, Protein Z, by both the compound and Target X siRNA would support the hypothesis.
Conversely, a lack of phenocopy would suggest that the compound acts on a different target or through an alternative pathway. In such a case, further unbiased screening approaches, such as chemical proteomics or genetic screens, may be necessary to identify the true molecular target.
It is also important to include appropriate controls in every experiment.[5][8] A non-targeting or scrambled siRNA is essential to distinguish sequence-specific silencing from non-specific effects of the RNAi machinery. Similarly, comparing the effects to an alternative, well-characterized inhibitor of Target X can help contextualize the potency and specificity of the novel compound.
Conclusion
This guide provides a comprehensive and objective framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel compounds like this compound. By systematically comparing the effects of the compound with genetic knockdown of its putative target, a high degree of confidence in its molecular mechanism can be achieved, which is a crucial step in the preclinical and clinical development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 3. shRNA knock-down and rescue experiment [bio-protocol.org]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 5. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. licorbio.com [licorbio.com]
- 10. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 11. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine and its analogs, providing insights into their potential as targeted therapeutic agents.
This guide presents a comparative analysis of the docking studies of various quinoxaline derivatives, with a focus on compounds structurally related to this compound. Quinoxaline scaffolds are recognized for their therapeutic potential, particularly as inhibitors of protein kinases involved in cancer signaling pathways. This document summarizes key findings from published research, presenting quantitative data, detailed experimental methodologies for in silico analysis, and visual representations of relevant signaling pathways and workflows to aid in the rational design of novel quinoxaline-based inhibitors.
Data Summary
The following tables summarize the biological activities and molecular docking results for a selection of quinoxaline derivatives from various studies. It is important to note that a direct comparative study of this compound was not found in the reviewed literature. The data presented here is for structurally related compounds and offers insights into the broader potential of the quinoxaline scaffold.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IVd | HeLa | 3.20 ± 1.32 | [1] |
| MCF-7 | 4.19 ± 1.87 | [1] | |
| HEK 293T | 3.59 ± 1.34 | [1] | |
| A549 | 5.29 ± 1.34 | [1] | |
| IVb | HeLa | 3.40 ± 0.13 | [1] |
| MCF-7 | 4.27 ± 1.32 | [1] | |
| HEK 293T | 3.72 ± 1.58 | [1] | |
| A549 | 5.45 ± 1.63 | [1] | |
| Compound 26e | ASK1 | 0.03017 | [2] |
| Compound 13 | EGFR | 0.4 | [3] |
| Compound 11 | EGFR | 0.6 | [3] |
| Compound 4a | EGFR | 0.3 | [3] |
| Compound 5 | EGFR | 0.9 | [3] |
Table 2: Molecular Docking Performance of Quinoxaline Derivatives Against Protein Kinases
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Reference |
| IVd | EGFR (4HJO) | -12.03 | 1.53 | [1][4] |
| IVb | EGFR (4HJO) | -11.82 | - | [1][4] |
| IVa | EGFR (4HJO) | -11.18 | - | [1][4] |
| IVi | EGFR (4HJO) | -11.11 | - | [1][4] |
| IVh | EGFR (4HJO) | -11.04 | - | [1][4] |
| Compound III | VEGFR-2 (2OH4) | -15.63 | - | [5] |
| Compound IV | VEGFR-2 (2OH4) | -17.11 | - | [5] |
| Compound I | VEGFR-2 (2OH4) | -12.13 | - | [5] |
| Compound II | VEGFR-2 (2OH4) | -11.93 | - | [5] |
Experimental Protocols
This section outlines a generalized, detailed methodology for performing molecular docking studies with quinoxaline derivatives, based on common practices found in the referenced literature and established protocols for widely used docking software such as AutoDock Vina.
Molecular Docking Protocol using AutoDock Vina
1. Preparation of the Receptor Protein:
-
Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, EGFR) is downloaded from the Protein Data Bank (PDB).
-
Receptor Cleaning: All non-essential molecules, including water molecules, co-crystallized ligands, and ions that are not part of the active site, are removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate Kollman charges are assigned to each atom. This step is crucial for accurate electrostatic interaction calculations.
-
Conversion to PDBQT format: The cleaned and prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.
2. Preparation of the Ligand (Quinoxaline Derivatives):
-
Ligand Sketching and Optimization: The 2D structures of the quinoxaline derivatives are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures. The geometry of each ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment and Torsion Definition: Gasteiger charges are calculated for the ligand atoms. The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
-
Conversion to PDBQT format: The prepared ligand structures are saved in the PDBQT format.
3. Docking Simulation:
-
Grid Box Definition: A grid box is defined to encompass the active site of the receptor protein. The size and center of the grid box are chosen to ensure that the ligand can freely rotate and translate within the binding pocket.
-
Configuration File Setup: A configuration file is created that specifies the file paths for the receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational effort to find the best binding pose.
-
Running AutoDock Vina: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input.
-
Analysis of Results: The output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio.
Visualizations
The following diagrams illustrate key concepts relevant to the docking studies of quinoxaline derivatives.
References
- 1. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF signaling pathway [pfocr.wikipathways.org]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Validating Tankyrase: A Novel Drug Target for Quinoxaline-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While traditionally known for their roles as kinase inhibitors, recent research has unveiled novel targets for this versatile heterocycle. This guide provides a comprehensive comparison of a promising novel drug target, Tankyrase (TNKS) , for quinoxaline-based therapies against the well-established inhibitor, XAV939. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a deeper understanding of this emerging therapeutic strategy.
Data Presentation: Comparative Inhibitory Activity
The validation of a novel drug target hinges on the demonstration of potent and selective inhibition by new chemical entities. The following table summarizes the inhibitory activities of a novel quinoxaline-based Tankyrase inhibitor, Compound 24, and the established inhibitor, XAV939, against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).
| Compound | Target | IC50 (nM) | Cell-Based WNT Signaling Inhibition (IC50) | Reference Compound |
| Compound 24 (Quinoxaline-based) | TNKS2 | 0.63 nM | Picomolar activity | XAV939 |
| XAV939 | TNKS1 | 11 nM | Potent inhibition | N/A |
| XAV939 | TNKS2 | 4 nM | Potent inhibition | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any novel drug target. Below are the methodologies for the key experiments cited in this guide.
Tankyrase Enzymatic Assay (Colorimetric)
This assay quantifies the enzymatic activity of Tankyrase by measuring the consumption of its co-substrate, NAD+.
Materials:
-
Recombinant human Tankyrase 1 or 2 (TNKS1/2)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Compound 24, XAV939) in the assay buffer.
-
Enzyme Reaction: Add 25 µL of the diluted compounds to the wells. Add 25 µL of recombinant TNKS1 or TNKS2 enzyme to each well.
-
Initiation: Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the colorimetric HRP substrate and incubate in the dark for 15-30 minutes.
-
-
Measurement: Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Tankyrase inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., DLD-1, COLO-320DM)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (Compound 24, XAV939)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Mandatory Visualization
Visual representations of signaling pathways and experimental workflows are crucial for clear communication of complex biological processes.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.
Caption: Experimental workflow for validating Tankyrase as a drug target.
A Comparative Analysis of Synthetic Pathways for Ibuprofen and Amoxicillin: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a comparative analysis of different synthetic routes for two widely used pharmaceuticals: Ibuprofen and Amoxicillin. By examining key performance indicators and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Ibuprofen: A Tale of Two Syntheses - The Boots Company vs. BHC's Green Approach
Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), has traditionally been synthesized via the Boots Company process. However, the greener BHC (Boots-Hoechst-Celanese) process has emerged as a more cost-effective and environmentally friendly alternative.
Comparative Cost-Effectiveness Analysis
The following table summarizes the key quantitative metrics for the Boots and BHC synthetic pathways for Ibuprofen. The BHC process demonstrates significant advantages in terms of the number of steps, overall yield, and atom economy, leading to a more cost-effective and sustainable synthesis.
| Metric | Boots Synthesis | BHC "Green" Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40%[1] | ~77%[1] |
| Atom Economy | ~40%[1] | ~77% (approaching 99% with acetic acid recovery)[1] |
| Key Raw Materials | Isobutylbenzene, Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine, Sodium Ethoxide | Isobutylbenzene, Acetic Anhydride |
| Key Catalysts/Reagents | Aluminum Chloride (stoichiometric) | Hydrogen Fluoride (catalytic, recyclable), Palladium on Carbon, Raney Nickel |
| Estimated Raw Material Cost per kg of Ibuprofen | Higher (due to more reagents and lower yield) | Lower (due to fewer reagents and higher yield) |
| Waste Generation | Significant (hydrated aluminum chloride, various organic and inorganic byproducts) | Minimal (primarily water and recoverable acetic acid) |
Experimental Protocols
Boots Synthesis of Ibuprofen
The Boots synthesis is a six-step process starting from isobutylbenzene.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride using aluminum chloride as a catalyst to form 4'-isobutylacetophenone.
-
Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester.
-
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.
-
Oxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime.
-
Nitrile Formation: The aldoxime is dehydrated to a nitrile.
-
Hydrolysis: The nitrile is hydrolyzed to produce ibuprofen.[1]
BHC "Green" Synthesis of Ibuprofen
The BHC process is a more streamlined, three-step synthesis.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both catalyst and solvent. The HF is recyclable.[2]
-
Hydrogenation: The resulting ketone is hydrogenated using a Raney nickel or palladium on carbon catalyst to form the corresponding alcohol.[3]
-
Carbonylation: The alcohol is carbonylated using a palladium catalyst in the presence of carbon monoxide to yield ibuprofen.[3]
Purification
The final purification of ibuprofen in both processes is typically achieved through crystallization. A common method involves dissolving the crude ibuprofen in a hot solvent such as hexane and then allowing it to cool, which causes the purified ibuprofen to crystallize.[4][5] The efficiency and cost of this step can be influenced by the purity of the crude product from the preceding synthetic steps, with the BHC process generally yielding a cleaner crude product.
Amoxicillin: Chemical vs. Enzymatic Synthesis
Amoxicillin, a widely used β-lactam antibiotic, is primarily synthesized through two main routes: the conventional chemical method known as the Dane salt route, and a more modern, greener enzymatic approach.
Comparative Cost-Effectiveness Analysis
The enzymatic synthesis of amoxicillin offers significant advantages in terms of yield and reduced environmental impact compared to the traditional Dane salt method.
| Metric | Dane Salt Chemical Synthesis | Enzymatic Synthesis |
| Number of Steps | Multiple steps involving protection and deprotection | Typically a one-pot, two-step reaction[6] |
| Overall Yield | Lower | Higher (yields up to 76.5% have been reported)[6] |
| Key Raw Materials | 6-Aminopenicillanic Acid (6-APA), D-(-)-p-Hydroxyphenylglycine, Pivaloyl Chloride, Triethylamine | 6-APA, D-(-)-p-Hydroxyphenylglycine Methyl Ester |
| Key Catalyst | - | Penicillin G Acylase (immobilized and reusable)[7] |
| Estimated Raw Material Cost per kg of Amoxicillin | Higher (due to more reagents and lower yield) | Lower (due to fewer reagents and higher yield) |
| Reaction Conditions | Often requires low temperatures and organic solvents | Mild conditions (aqueous medium, near neutral pH)[8] |
| Waste Generation | Significant amounts of organic and inorganic waste | Minimal, primarily aqueous waste |
Experimental Protocols
Dane Salt Synthesis of Amoxicillin
The Dane salt route involves the protection of the amino group of D-(-)-p-hydroxyphenylglycine, followed by activation of the carboxylic acid, coupling with 6-APA, and finally deprotection.
-
Dane Salt Formation: D-(-)-p-hydroxyphenylglycine is reacted with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and a base to form a protected "Dane salt".
-
Activation: The carboxylic acid of the Dane salt is activated, often by forming a mixed anhydride with a reagent like ethyl chloroformate or pivaloyl chloride in the presence of a tertiary amine.
-
Coupling: The activated acid is then reacted with 6-aminopenicillanic acid (6-APA) to form the amoxicillin backbone.
-
Deprotection: The protecting group is removed under acidic conditions to yield amoxicillin.[9]
Enzymatic Synthesis of Amoxicillin
The enzymatic synthesis is a more direct and environmentally friendly process.
-
Enzymatic Coupling: In a one-pot reaction, immobilized penicillin G acylase catalyzes the condensation of 6-APA and an activated form of the side chain, typically D-(-)-p-hydroxyphenylglycine methyl ester, in an aqueous buffer at a controlled pH.[6][10] The enzyme can be recovered and reused.
Purification
Purification of amoxicillin from the enzymatic synthesis mixture can be achieved by adjusting the pH to precipitate the product, followed by filtration and washing.[11] The milder conditions of the enzymatic process often lead to a purer crude product, simplifying the purification process compared to the chemical route.
Visualizing the Synthetic Pathways and Analysis Workflow
To further clarify the relationships and steps involved in these synthetic processes, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis [chm.bris.ac.uk]
- 2. medicilon.com [medicilon.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gauthmath.com [gauthmath.com]
- 5. JPH0623126B2 - Crystallization method of ibuprofen - Google Patents [patents.google.com]
- 6. One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Lookchem [lookchem.com]
- 9. cdn.intratec.us [cdn.intratec.us]
- 10. sid.ir [sid.ir]
- 11. CN102392060A - Recovering method of effective components in amoxicillin enzymatic synthesis mother liquor by utilizing nanofiltration - Google Patents [patents.google.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (3-Chloro-quinoxalin-2-yl)-isopropyl-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. The following procedures are based on general safety protocols for handling halogenated amines and quinoxaline derivatives and are intended to supplement, not replace, a thorough, substance-specific risk assessment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be worn at all times in the laboratory when this compound is in use.[1][2][3][4][5]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling many solvents and amines.[4] Always check for tears and breaks before use. For prolonged exposure, consider thicker or specialized gloves.[1][4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat is recommended. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2] |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are required to protect against spills.[5] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any available information on the specific compound or closely related structures.[6][7][8][9]
-
Conduct a formal risk assessment for the entire experimental procedure.
-
Ensure all necessary PPE is available and in good condition.[5]
-
Prepare the work area by ensuring the fume hood is functioning correctly and the workspace is clean and uncluttered.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transferring, of the solid compound or its solutions within a certified chemical fume hood.[1]
-
Use spark-proof tools and equipment, especially when working with flammable solvents.[7]
-
Keep the container tightly closed when not in use.
-
Avoid the formation of dust and aerosols.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed container designated for halogenated organic waste. |
| Liquid Chemical Waste (Solutions) | Collect in a labeled, sealed, and appropriate solvent waste container for halogenated organic compounds. Do not mix with non-halogenated waste streams. |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a designated, sealed bag or container for solid hazardous waste. |
| Empty Chemical Containers | Triple rinse with a suitable solvent. The rinsate should be collected as halogenated liquid waste. Deface the label on the empty container before disposal according to institutional guidelines. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Never dispose of this chemical down the drain.
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. pps-essentials.co.uk [pps-essentials.co.uk]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. opcw.org [opcw.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
